molecular formula C8H6BrN3 B050634 2-Bromo-6-(1H-pyrazol-1-yl)pyridine CAS No. 123640-41-5

2-Bromo-6-(1H-pyrazol-1-yl)pyridine

Cat. No.: B050634
CAS No.: 123640-41-5
M. Wt: 224.06 g/mol
InChI Key: LPRJOZJWALGJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-(1H-pyrazol-1-yl)pyridine is a versatile and high-value bifunctional heteroaromatic building block extensively employed in medicinal chemistry and materials science research. Its molecular architecture features two distinct pharmacophores: a bromo-substituted pyridine ring and a pyrazole moiety. The bromine atom serves as an excellent handle for pivotal cross-coupling reactions, most notably Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the efficient introduction of diverse aromatic, heteroaromatic, and alkyl groups to create complex molecular libraries. Concurrently, the pyrazole nitrogen atoms act as potent ligands for metal coordination, making this compound a key precursor in synthesizing catalysts for homogeneous catalysis and in constructing metal-organic frameworks (MOFs). In drug discovery, this scaffold is integral to developing targeted protein kinase inhibitors, where it often functions as a hinge-binding motif, interacting critically with ATP-binding sites. Researchers also utilize it to prepare functional organic materials, such as ligands for phosphorescent OLED emitters and molecular sensors. The compound's rigid, planar structure promotes favorable pi-stacking interactions, which can be engineered to modulate the photophysical and electronic properties of advanced materials. This combination of reactivity and functionality makes this compound an indispensable tool for chemists designing next-generation therapeutic candidates and sophisticated functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-pyrazol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-7-3-1-4-8(11-7)12-6-2-5-10-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPRJOZJWALGJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427614
Record name 2-Bromo-6-(1H-pyrazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123640-41-5
Record name 2-Bromo-6-(1H-pyrazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical and physical properties of 2-Bromo-6-(1H-pyrazol-1-yl)pyridine.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-(1H-pyrazol-1-yl)pyridine is a heteroaromatic organic compound of significant interest in the fields of medicinal chemistry, coordination chemistry, and materials science. Its structure, featuring a pyridine ring substituted with a reactive bromine atom and a chelating pyrazolyl group, makes it a highly versatile and valuable building block for the synthesis of more complex molecular architectures. The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, allowing for the introduction of diverse functional groups, while the pyrazolyl-pyridine scaffold acts as a bidentate N,N'-chelating unit, crucial for the formation of metal complexes.[1] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis, and its key applications in research and development.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in synthetic chemistry.

Table 1: Chemical Identifiers and Molecular Properties
PropertyValue
CAS Number 123640-41-5[1]
IUPAC Name This compound
Molecular Formula C₈H₆BrN₃[1]
Molecular Weight 224.06 g/mol [1]
InChI Key LPRJOZJWALGJGM-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC(=NC(=C1)Br)N2C=CC=N2
Table 2: Physical and Handling Properties
PropertyValue
Appearance Solid[1]
Melting Point 66-68 °C
Boiling Point 330.7 °C at 760 mmHg
Density 1.63 g/cm³
Purity Typically ≥96%
Storage Conditions 2-8°C, under inert atmosphere[1]
Solubility Soluble in common organic solvents like Dichloromethane, Chloroform, and Ethyl Acetate.
Spectroscopic Data (Predicted)
  • ¹H NMR: The spectrum is expected to show signals corresponding to the three protons on the pyridine ring and the three protons on the pyrazole ring. The pyridine protons will likely appear as a triplet and two doublets in the aromatic region (approx. 7.0-8.0 ppm). The pyrazole protons will appear as distinct signals, also in the aromatic region (approx. 6.5-8.5 ppm).

  • ¹³C NMR: The spectrum will show eight distinct signals for the eight carbon atoms in the molecule. The carbon atom attached to the bromine (C-Br) on the pyridine ring is expected to be in the 140-145 ppm range, while the other pyridine and pyrazole carbons will appear in the 108-155 ppm region.

Experimental Protocols

Synthesis of this compound

The most common synthetic route to this compound involves a nucleophilic aromatic substitution reaction between 2,6-dibromopyridine and pyrazole in the presence of a base. The mono-substitution is favored due to the deactivation of the ring after the first substitution.

G Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product A 2,6-Dibromopyridine E Nucleophilic Aromatic Substitution A->E Heat (e.g., 100-140 °C) B 1H-Pyrazole B->E Heat (e.g., 100-140 °C) C Base (e.g., K2CO3, NaH) C->E Heat (e.g., 100-140 °C) D Solvent (e.g., DMF, Diglyme) D->E Heat (e.g., 100-140 °C) F Aqueous Work-up E->F Quench G Extraction with Organic Solvent F->G H Column Chromatography G->H Purify I This compound H->I

Fig 1. General workflow for the synthesis of this compound.

Detailed Methodology:

  • Reagent Preparation: To a solution of 1H-Pyrazole (1.1 equivalents) in anhydrous Dimethylformamide (DMF), add a strong base such as Sodium Hydride (NaH, 1.1 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., Nitrogen or Argon). Stir the mixture for 30 minutes to allow for the formation of the sodium pyrazolide salt.

  • Reaction: Add a solution of 2,6-dibromopyridine (1.0 equivalent) in anhydrous DMF to the reaction mixture dropwise.

  • Heating: Heat the reaction mixture to 100-120°C and maintain for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extraction: Extract the aqueous mixture with an organic solvent such as Ethyl Acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Applications in Research and Development

The unique bifunctional nature of this compound makes it a pivotal intermediate in several areas of chemical research.

Precursor for Ligand Synthesis

The primary application of this compound is as a precursor for more elaborate ligands used in coordination chemistry. The reactive bromine atom is readily displaced or utilized in cross-coupling reactions to introduce other functionalities. The resulting substituted pyrazolyl-pyridine derivatives are powerful chelating agents for a wide range of transition metals and lanthanides.

G Role as a Chemical Precursor cluster_reactions Cross-Coupling Reactions cluster_products Resulting Functional Molecules cluster_applications Final Applications A This compound B Suzuki Coupling (with Boronic Acids) A->B C Buchwald-Hartwig Amination (with Amines) A->C D Sonogashira Coupling (with Alkynes) A->D E Aryl/Heteroaryl-substituted Pyrazolyl-Pyridines B->E F Amino-substituted Pyrazolyl-Pyridines C->F G Alkynyl-substituted Pyrazolyl-Pyridines D->G H Organometallic Catalysts E->H I Drug Discovery Scaffolds (e.g., Anticancer) E->I J Luminescent Materials E->J F->H F->I F->J G->H G->I G->J

Fig 2. Logical diagram illustrating the utility of this compound.
Drug Discovery and Medicinal Chemistry

Nitrogen-rich heterocyclic scaffolds are cornerstones in medicinal chemistry, with a significant percentage of FDA-approved drugs containing such moieties.[1] this compound serves as an excellent starting point for generating libraries of novel compounds for drug discovery screening. By performing various cross-coupling reactions at the bromine position, researchers can systematically modify the structure to optimize biological activity. Derivatives have been investigated for potential applications, including their use in the development of new anticancer agents.[1]

Coordination Chemistry and Catalysis

The pyrazolyl-pyridine motif is a key component in the construction of ligands for organometallic catalysts.[1] For example, palladium-catalyzed reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations are effective methods for synthesizing functionalized scaffolds from this precursor.[1] The resulting ligands form stable complexes with metals like palladium, iron, and ruthenium, which have shown promise in facilitating organic transformations such as transfer hydrogenation reactions.[1] Furthermore, ligands derived from this core are used to create iron(II) complexes that exhibit spin-crossover (SCO) behavior and luminescent lanthanide complexes, which are of great interest in materials science.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled). It may also cause skin and serious eye irritation.

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).

Always consult the Safety Data Sheet (SDS) before use.

Conclusion

This compound is a strategically important chemical intermediate with a well-defined set of physical and chemical properties. Its value lies in its dual functionality: a reactive site for carbon-carbon and carbon-nitrogen bond formation and a stable chelating unit for metal coordination. These attributes make it an indispensable tool for chemists working in drug discovery, catalysis, and materials science, enabling the synthesis of a diverse range of novel and functional molecules.

References

Reactivity of the Bromine Atom in 2-Bromo-6-(1H-pyrazol-1-yl)pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of the bromine atom in the heterocyclic building block, 2-Bromo-6-(1H-pyrazol-1-yl)pyridine. This compound serves as a versatile intermediate in the synthesis of complex molecules for pharmaceutical and coordination chemistry applications. The bromine atom at the 2-position of the pyridine ring acts as a key functional handle for various transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents. This document details the participation of this compound in key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. While specific experimental data for this exact substrate is limited in publicly available literature, this guide provides detailed experimental protocols adapted from established procedures for structurally similar 2-bromopyridine derivatives, offering a valuable resource for researchers engaged in the synthesis and functionalization of novel pyridine-based compounds.

Introduction

This compound is a heteroaromatic compound featuring a pyridine ring substituted with a bromine atom and a pyrazolyl group. This unique arrangement, possessing both a reactive halogen and a bidentate N,N'-chelating moiety, makes it a valuable precursor for the synthesis of functionalized ligands and more complex molecular architectures.[1] The electron-deficient nature of the pyridine ring, further influenced by the pyrazolyl substituent, governs the reactivity of the C-Br bond, making it susceptible to a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis and drug discovery, allowing for the efficient construction of carbon-carbon and carbon-heteroatom bonds.

This guide focuses on the key reactions that leverage the reactivity of the bromine atom in this compound, providing a practical resource for chemists in the pharmaceutical and materials science fields.

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound serves as a versatile leaving group in a variety of palladium-catalyzed cross-coupling reactions. These reactions provide a powerful means to introduce diverse functional groups at the 2-position of the pyridine ring. The general workflow for these transformations is depicted below.

G cluster_start Starting Material cluster_catalysis Palladium-Catalyzed Cross-Coupling cluster_products Products start This compound suzuki Suzuki-Miyaura (Boronic Acids/Esters) start->suzuki Pd Catalyst, Base buchwald Buchwald-Hartwig (Amines) start->buchwald Pd Catalyst, Base sonogashira Sonogashira (Terminal Alkynes) start->sonogashira Pd/Cu Catalyst, Base aryl_product 2-Aryl-6-(1H-pyrazol-1-yl)pyridine suzuki->aryl_product amino_product 2-Amino-6-(1H-pyrazol-1-yl)pyridine buchwald->amino_product alkynyl_product 2-Alkynyl-6-(1H-pyrazol-1-yl)pyridine sonogashira->alkynyl_product

Figure 1: General reaction pathways for the functionalization of this compound.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds. For this compound, this reaction allows for the introduction of various aryl and heteroaryl substituents.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines

EntryAryl Boronic AcidPd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10018>95 (General)
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄Dioxane801680-95 (General)
3Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O851275-90 (General)

Note: The yields provided are general ranges for 2-bromopyridine derivatives and may vary for this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a suitable solvent (e.g., toluene/water 4:1, 5 mL) is added the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and a phosphine ligand (e.g., SPhos, 0.04 mmol), followed by a base (e.g., K₃PO₄, 2.0 mmol). The reaction mixture is degassed with argon for 15 minutes and then heated at the specified temperature for the indicated time. After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-aryl-6-(1H-pyrazol-1-yl)pyridine.

G Start This compound + Arylboronic Acid Reagents Pd Catalyst Ligand Base Solvent Reaction Heating under Inert Atmosphere Reagents->Reaction Workup Aqueous Workup Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Aryl-6-(1H-pyrazol-1-yl)pyridine Purification->Product

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[2] This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in many biologically active compounds. For this compound, this allows for the introduction of primary or secondary amines at the 2-position.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines

EntryAminePd-Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1001685-98 (General)
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Dioxane1102470-90 (General)
3BenzylaminePdCl₂(dppf) (3)-K₂CO₃THF651875-95 (General)

Note: The yields provided are general ranges for 2-bromopyridine derivatives and may vary for this compound.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox, a mixture of this compound (1.0 mmol), the amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., XPhos, 0.04 mmol), and a base (e.g., NaOtBu, 1.4 mmol) in an appropriate solvent (e.g., toluene, 5 mL) is prepared in a sealed tube. The tube is sealed and the reaction mixture is heated at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to yield the desired 2-amino-6-(1H-pyrazol-1-yl)pyridine derivative.

G Start This compound + Amine Reagents Pd Catalyst Ligand Base Solvent Reaction Heating in Sealed Tube Reagents->Reaction Filtration Filtration through Celite Reaction->Filtration Purification Column Chromatography Filtration->Purification Product 2-Amino-6-(1H-pyrazol-1-yl)pyridine Purification->Product

Figure 3: Experimental workflow for Buchwald-Hartwig amination.
Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[3][4][5] This reaction is highly valuable for the synthesis of arylalkynes. In the context of this compound, it enables the introduction of various alkynyl moieties.

Table 3: Representative Conditions for Sonogashira Coupling of 2-Bromopyridines

EntryAlkynePd-Catalyst (mol%)Cu-Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF601280-95 (General)
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DiisopropylamineToluene80885-98 (General)
31-HexynePdCl₂(dppf) (3)CuI (6)Cs₂CO₃DMF901670-90 (General)

Note: The yields provided are general ranges for 2-bromopyridine derivatives and may vary for this compound.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., THF or DMF, 5 mL) are added the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and a copper(I) salt (e.g., CuI, 0.04 mmol). A base (e.g., triethylamine, 2.0 mmol) is then added, and the reaction mixture is degassed and stirred under an inert atmosphere at the specified temperature for the required duration. Upon completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the 2-alkynyl-6-(1H-pyrazol-1-yl)pyridine.[6]

G cluster_reactants Reactants & Catalysts cluster_reaction Reaction cluster_workup Workup & Purification start_alkyne This compound Terminal Alkyne heating Stirring under Inert Atmosphere at specified Temperature start_alkyne->heating catalysts Pd Catalyst Cu(I) Co-catalyst Base catalysts->heating quench_extract Quenching with Water Extraction heating->quench_extract purify Column Chromatography quench_extract->purify product 2-Alkynyl-6-(1H-pyrazol-1-yl)pyridine purify->product

Figure 4: Sonogashira coupling reaction and workup process.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. The strategic placement of the bromine atom on the electron-deficient pyridine ring allows for its efficient displacement through a variety of palladium-catalyzed cross-coupling reactions. This guide has outlined the general reactivity and provided adaptable experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions. While specific quantitative data for this particular substrate remains to be broadly published, the provided procedures, based on closely related 2-bromopyridine systems, offer a solid foundation for researchers to develop and optimize synthetic routes toward novel and complex molecular targets. Further exploration of the reactivity of this compound is warranted and will undoubtedly contribute to advancements in medicinal chemistry and materials science.

References

The Pivotal Role of Pyrazole-Containing Compounds in Modern Coordination Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Pyrazole and its derivatives have emerged as exceptionally versatile building blocks in the field of coordination chemistry. Their unique electronic properties, steric tuneability, and diverse coordination modes have led to the development of a vast array of metal complexes with significant applications in catalysis, materials science, and medicine. This technical guide provides an in-depth exploration of the core principles governing the coordination chemistry of pyrazole-containing compounds. It offers a comprehensive overview of ligand synthesis, coordination behavior, and the structure-property relationships that dictate the functional outcomes of their metal complexes. Detailed experimental protocols for the synthesis of key ligands and complexes are provided, alongside a quantitative summary of their structural and spectroscopic data. Furthermore, this guide illustrates key concepts through logical and workflow diagrams, offering a valuable resource for researchers and professionals engaged in the design and application of novel coordination compounds.

Introduction to Pyrazole-Based Ligands

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. The presence of both a pyridine-like sp²-hybridized nitrogen and a pyrrole-like sp²-hybridized nitrogen atom imparts a unique combination of σ-donating and π-accepting/donating capabilities. This electronic flexibility, coupled with the ease of substitution on the pyrazole ring, allows for the fine-tuning of the steric and electronic properties of the resulting ligands.[1][2]

The deprotonation of the N-H proton of an unsubstituted pyrazole yields the pyrazolate anion, which is a particularly effective bridging ligand, facilitating the formation of polynuclear metal complexes.[1] This ability to connect multiple metal centers is crucial for developing catalysts with cooperative effects and novel magnetic materials.

Synthesis of Pyrazole-Containing Ligands

The synthetic versatility of pyrazole chemistry allows for the creation of a wide range of ligands with varying denticity and electronic properties.

Synthesis of Simple Pyrazoles: 3,5-Dimethylpyrazole

A common and straightforward method for synthesizing substituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with hydrazine.

Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole [3][4][5]

  • Materials: Acetylacetone, Hydrazine hydrate or sulfate, Water, Diethyl ether, Anhydrous potassium carbonate.

  • Procedure:

    • In a round-bottom flask equipped with a stirrer and placed in an ice bath, a solution of hydrazine hydrate in water is prepared.

    • Acetylacetone is added dropwise to the cooled hydrazine solution while maintaining the temperature at approximately 15°C.

    • After the addition is complete, the mixture is stirred for an additional hour at 15°C.

    • The reaction mixture is then diluted with water to dissolve any precipitated inorganic salts.

    • The product is extracted with diethyl ether.

    • The combined ether extracts are washed with a saturated sodium chloride solution and dried over anhydrous potassium carbonate.

    • The ether is removed by distillation, and the resulting crystalline 3,5-dimethylpyrazole is dried under reduced pressure.

  • Characterization: The product can be characterized by its melting point (107-108°C) and spectroscopic methods.

Synthesis of Scorpionate Ligands: Tris(pyrazolyl)borates

Tris(pyrazolyl)borate (Tp) ligands, often referred to as "scorpionates," are a class of tripodal ligands that have had a profound impact on coordination chemistry. They are synthesized by the reaction of a pyrazole with an alkali metal borohydride.

Experimental Protocol: Synthesis of Potassium Hydrotris(pyrazolyl)borate (KTp) [6][7]

  • Materials: Pyrazole, Potassium borohydride (KBH₄).

  • Procedure:

    • A mixture of pyrazole and potassium borohydride (in a molar ratio of approximately 3.5:1) is heated in the absence of a solvent.

    • The mixture is heated gradually to a molten state (around 180-200°C) and maintained at this temperature until the evolution of hydrogen gas ceases.

    • The reaction mixture is then cooled to room temperature.

    • The solid product is triturated with a suitable solvent, such as toluene, to remove any unreacted pyrazole.

    • The resulting white solid, KTp, is collected by filtration and dried.

Synthesis of Pyrazole-Containing Schiff Base Ligands

Schiff base ligands derived from pyrazoles are readily synthesized through the condensation of a pyrazole-carboxaldehyde with a primary amine. These ligands offer a high degree of modularity, allowing for the introduction of a wide range of functionalities.

Experimental Protocol: Synthesis of a Pyrazole-Schiff Base Ligand [1][8]

  • Materials: 1-Phenyl-3-methyl-5-hydroxypyrazole-4-carboxaldehyde, a primary amine (e.g., aniline), Ethanol.

  • Procedure:

    • Equimolar amounts of 1-phenyl-3-methyl-5-hydroxypyrazole-4-carboxaldehyde and the primary amine are dissolved in ethanol.

    • A few drops of a catalytic amount of glacial acetic acid are added to the solution.

    • The reaction mixture is refluxed for several hours, and the progress of the reaction is monitored by thin-layer chromatography.

    • Upon completion, the reaction mixture is cooled, and the precipitated Schiff base ligand is collected by filtration.

    • The product is washed with cold ethanol and dried.

Coordination Chemistry of Pyrazole-Based Ligands

Pyrazole-containing compounds exhibit a remarkable diversity in their coordination behavior, acting as neutral ligands or anionic pyrazolates.

Coordination Modes of Pyrazole Ligands

The coordination versatility of the pyrazole moiety is a cornerstone of its utility in coordination chemistry. The primary coordination modes are depicted below.

Coordination_Modes cluster_modes Coordination Modes of Pyrazole Ligands Monodentate Monodentate (Neutral) M1 Metal Center Exo_Bidentate Exo-Bidentate (Bridging Pyrazolate) M2 Metal Center Endo_Bidentate Endo-Bidentate (Chelating) Pz1 Pyrazole M1->Pz1 σ-donation from pyridine-like N M3 Metal Center Pz2 Pyrazolate Pz2->M2 Bridging N,N' Pz2->M3 Pz3 Functionalized Pyrazole Pz3->M1 Chelation via N and donor arm

Caption: Logical diagram of pyrazole coordination modes.

  • Monodentate Coordination: Neutral pyrazole ligands typically coordinate to a single metal center through their pyridine-like nitrogen atom.[1]

  • Exo-Bidentate (Bridging) Coordination: The pyrazolate anion is an excellent bridging ligand, linking two metal centers through its two nitrogen atoms. This mode is fundamental to the construction of di- and polynuclear complexes.[1]

  • Endo-Bidentate (Chelating) Coordination: By introducing a donor functional group at a position adjacent to a coordinating nitrogen atom, pyrazole-based ligands can act as chelating agents, forming stable metallacycles.

Structural and Spectroscopic Data

The structural and spectroscopic properties of pyrazole-based ligands and their metal complexes provide valuable insights into their bonding and electronic structure.

Table 1: Selected Crystallographic Data for Pyrazole-Metal Complexes

ComplexMetalCoordination GeometryM-N (pyrazole) Bond Length (Å)M-X Bond Length (Å)Reference
[Cu(4-Ph-pzH)₄Cl₂]CuElongated Octahedron2.010 (avg)2.839 (avg, Cu-Cl)[7]
[Cu(pz)₄(ClO₄)₂]CuElongated Octahedron1.997 (avg)2.490 (avg, Cu-O)[7]
[CoCl(μ-Cl)(HpzPh)₃]₂CoDistorted Tetrahedral-2.22-2.35 (Co-Cl)[9]
[Cu₂(μ₂-C₅H₇N₂Br)(μ₂-Br)(C₅H₈N₂)₄Br₂]CuDistorted Square-Pyramidal1.970-2.0352.511-2.573 (Cu-Br)[10]
[Cu(L12)₂] (L12 = phenolic pyrazole)CuSquare Planar-1.905(2) (Cu-O)[11]

Table 2: Key Spectroscopic Data for Pyrazole-Based Ligands

Ligand/ComplexTechniqueCharacteristic Signal (cm⁻¹ or ppm)InterpretationReference
3,5-Dimethylpyrazole¹H NMRδ 2.14 (s, 6H, CH₃), 5.64 (s, 1H, CH), 11.87 (br s, 1H, NH)Protons of the pyrazole ring and methyl groups.[10]
3,5-DimethylpyrazoleFT-IR~3200 (N-H stretch), ~1594 (C=N stretch)Vibrational modes of the pyrazole ring.[12]
Potassium Hydrotris(pyrazolyl)borate (KTp)FT-IR~2450-2550 (B-H stretch)Characteristic B-H bond vibration.[13]
Silver Tris(3,5-dimethyl-1-pyrazolyl)borohydride¹H NMRδ 2.12, 2.21 (s, CH₃), 5.64 (s, CH)Protons of the dimethylated pyrazole rings.[13]
N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide¹H NMRδ 2.20 (s, 3H, CH₃), 5.94 (s, 1H, Hpyrazole), 9.25 (s, 1H, NHamide), 12.24 (s, 1H, NHpyrazole)Characteristic proton signals of the ligand.[14]

Applications in Catalysis

Pyrazole-containing metal complexes have emerged as highly effective catalysts for a variety of organic transformations, owing to the tuneable steric and electronic environment around the metal center.

Oxidation Catalysis

Cobalt complexes with pyrazole-based ligands have shown significant activity in the catalytic oxidation of hydrocarbons. For instance, they can catalyze the peroxidative oxidation of cyclohexane to cyclohexanol and cyclohexanone under mild conditions.[8][9]

Table 3: Catalytic Performance of Cobalt-Pyrazole Complexes in Cyclohexane Oxidation

CatalystOxidantTemperature (°C)Turnover Number (TON)Total Yield (%)Reference
[CoCl(μ-Cl)(HpzPh)₃]₂H₂O₂Room--[9]
[CoCl₂(HpzPh)₄]H₂O₂Room39639.6[15]

Simplified Catalytic Cycle for Cyclohexane Oxidation

Catalytic_Cycle CoII Co(II)-Pyrazole Precatalyst CoIII_OOH Co(III)-OOH Intermediate CoII->CoIII_OOH + H₂O₂ - H₂O CoIII_O Co(III)-Oxo Species CoIII_OOH->CoIII_O - OH⁻ Products Cyclohexanol + Cyclohexanone CoIII_O->Products + Cyclohexane Products->CoII Regeneration

Caption: A simplified catalytic cycle for cyclohexane oxidation.

Other Catalytic Applications

The catalytic scope of pyrazole-based metal complexes extends to:

  • Hydrogenation and Transfer Hydrogenation: Protic pyrazole complexes can act as bifunctional catalysts, where the pyrazole N-H group participates in substrate activation.

  • Carbon-Carbon Coupling Reactions: Palladium and nickel complexes with pyrazole-based ligands are effective catalysts for Suzuki, Heck, and other cross-coupling reactions.

  • Polymerization: Pyrazole-based complexes of early transition metals have been investigated as catalysts for olefin polymerization.

Role in Drug Development and Bioinorganic Chemistry

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[2] The incorporation of metal ions into pyrazole-containing molecules can enhance their biological activity and introduce novel mechanisms of action.

  • Anticancer Agents: Metal complexes of pyrazole derivatives have shown promising anticancer activity, often through mechanisms involving DNA interaction or enzyme inhibition.

  • Antimicrobial Agents: The antimicrobial properties of pyrazoles can be significantly enhanced upon coordination to metal ions like copper and zinc.

  • Enzyme Mimics: The coordination environment provided by pyrazole-based ligands can be designed to mimic the active sites of metalloenzymes, leading to the development of functional models and synthetic enzymes.

Experimental Workflow: Synthesis and Characterization of a Copper(II)-Pyrazole Complex

The following diagram illustrates a typical experimental workflow for the synthesis and characterization of a pyrazole-based coordination compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis Start Reactants: Cu(II) salt + Pyrazole Ligand Reaction Reaction in Solution (e.g., Ethanol/Water) Start->Reaction Isolation Filtration and Washing Reaction->Isolation Product Crystalline Product Isolation->Product FTIR FT-IR Spectroscopy Product->FTIR Vibrational Modes UVVis UV-Vis Spectroscopy Product->UVVis Electronic Transitions XRay Single-Crystal X-ray Diffraction Product->XRay Molecular Structure Elemental Elemental Analysis Product->Elemental Composition Spectra Assign Characteristic Ppeaks and Bands FTIR->Spectra UVVis->Spectra Structure Determine Bond Lengths, Angles, and Geometry XRay->Structure Composition Confirm Empirical Formula Elemental->Composition

Caption: Experimental workflow for synthesis and characterization.

Conclusion

Pyrazole-containing compounds represent a remarkably versatile and continually evolving class of ligands in coordination chemistry. Their tuneable properties and diverse coordination behavior have enabled the development of metal complexes with a wide range of applications, from industrial catalysis to medicinal chemistry. The ongoing exploration of novel pyrazole-based ligand architectures promises to yield new generations of coordination compounds with enhanced performance and novel functionalities, further solidifying the central role of pyrazoles in modern chemical research. This guide has provided a foundational understanding of this important area, offering both the theoretical background and practical protocols to aid researchers in their endeavors.

References

Literature review on the synthesis of substituted pyrazolylpyridines.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrazolylpyridines represent a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their diverse biological activities, including roles as kinase inhibitors in oncology and as antiviral agents, have spurred the development of a wide array of synthetic methodologies. This technical guide provides a comprehensive overview of the core strategies for the synthesis of substituted pyrazolylpyridines, with a focus on multicomponent reactions, cycloaddition reactions, and transition-metal-catalyzed cross-coupling reactions. Detailed experimental protocols for key reactions, quantitative data for comparative analysis, and visualizations of synthetic workflows and relevant biological signaling pathways are presented to serve as a practical resource for researchers in the field.

Core Synthetic Strategies

The construction of the pyrazolylpyridine scaffold can be broadly categorized into several key approaches, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.

Multicomponent Reactions (MCRs)

Multicomponent reactions, in which three or more reactants combine in a single synthetic operation, have emerged as a powerful and atom-economical strategy for the rapid assembly of complex molecules like pyrazolylpyridines.[1][2][3] These reactions offer significant advantages by minimizing purification steps, reducing solvent waste, and allowing for the creation of diverse molecular libraries from simple starting materials.

A notable example is the cascade reaction between N-tosylhydrazones and 2-alkynylpyridines, which directly yields 2-(pyrazol-3-yl)pyridines.[1][3] A three-component variation of this reaction, involving α-bromo-N-tosylhydrazones, alkynylpyridines, and NH-azoles, further expands the molecular diversity of the resulting polysubstituted pyrazoles.[1][3]

Experimental Protocol: Three-Component Synthesis of 2-(Pyrazol-3-yl)pyridines [1][3]

A mixture of the corresponding α-bromo-N-tosylhydrazone (0.5 mmol), the alkynylpyridine (0.6 mmol, 1.2 equiv), the NH-azole (0.75 mmol, 1.5 equiv), and Cs2CO3 (1.5 mmol, 3.0 equiv) in DMF (2.5 mL) is stirred at 80 °C for the specified time (typically 2-12 h, monitored by TLC). After completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL). The organic layer is washed with water (3 x 10 mL) and brine (10 mL), dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (hexane/ethyl acetate mixtures) to afford the desired 2-(pyrazol-3-yl)pyridine.

Table 1: Substrate Scope for the Three-Component Synthesis of 2-(Pyrazol-3-yl)pyridines [1][3]

EntryAlkynylpyridineN-TosylhydrazoneNH-AzoleTime (h)Yield (%)
12-EthynylpyridineBenzaldehydePyrazole485
22-Ethynylpyridine4-ChlorobenzaldehydePyrazole678
32-EthynylpyridineAcetophenone1,2,4-Triazole872
42,6-DiethynylpyridineBenzaldehydePyrazole1265 (bis-adduct)

Cycloaddition Reactions

[3+2] Cycloaddition reactions are a cornerstone in the synthesis of five-membered heterocyclic rings like pyrazoles. These reactions typically involve the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of pyrazolylpyridines, this can involve either the construction of the pyrazole ring onto a pre-existing pyridine or vice versa.

One common approach involves the reaction of nitrile imines, generated in situ from hydrazonoyl halides, with an appropriately substituted alkynylpyridine. This method offers good control over regioselectivity.

Experimental Protocol: [3+2] Cycloaddition Synthesis of Pyrazolylpyridines

To a solution of the hydrazonoyl chloride (1.0 mmol) and the alkynylpyridine (1.2 mmol) in a suitable solvent such as toluene (10 mL), a base like triethylamine (1.5 mmol) is added dropwise at room temperature. The reaction mixture is then heated to reflux (or stirred at room temperature, depending on the reactivity of the substrates) and monitored by TLC. Upon completion, the reaction mixture is cooled, and the triethylamine hydrochloride salt is filtered off. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired pyrazolylpyridine.

Table 2: Examples of [3+2] Cycloaddition for Pyrazolylpyridine Synthesis

EntryHydrazonoyl HalideAlkynylpyridineConditionsYield (%)
1N-phenylbenzohydrazonoyl chloride2-EthynylpyridineToluene, reflux, 6h75
2N-(4-chlorophenyl)acetohydrazonoyl chloride3-EthynylpyridineTHF, rt, 12h68
3N-phenyl-2-oxopropanehydrazonoyl chloride4-EthynylpyridineDioxane, 100°C, 4h82

Transition-Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are indispensable tools for the formation of C-C bonds in modern organic synthesis. These methods are particularly useful for the synthesis of substituted pyrazolylpyridines by coupling a pre-functionalized pyrazole with a functionalized pyridine, or vice versa.

Suzuki Coupling: This reaction involves the coupling of a boronic acid or ester with a halide or triflate in the presence of a palladium catalyst and a base. For pyrazolylpyridine synthesis, a common strategy is the coupling of a pyrazolylboronic acid with a halopyridine.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. This is a valuable method for introducing an alkynyl group that can be further elaborated, or for directly coupling a pyrazole with a pyridine ring if one of the partners is alkynylated.

Experimental Protocol: Suzuki Coupling for the Synthesis of 4-(Pyrazol-3-yl)pyridines

A mixture of the halopyridine (1.0 mmol), the pyrazolylboronic acid or ester (1.2 mmol), a palladium catalyst such as Pd(PPh3)4 (0.05 mmol), and a base like K2CO3 (2.0 mmol) in a solvent system such as a 3:1 mixture of dioxane and water (8 mL) is degassed and heated under an inert atmosphere (e.g., argon) at 80-100 °C for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography.

Table 3: Substrate Scope for Suzuki Coupling in Pyrazolylpyridine Synthesis

EntryHalopyridinePyrazolylboronic EsterCatalystBaseYield (%)
14-Bromopyridine1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolePd(dppf)Cl2K2CO388
22-Chloro-5-iodopyridine1-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolePd(OAc)2/SPhosK3PO475
33-Bromo-5-fluoropyridine1-(tert-Butyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolePd2(dba)3/XPhosCs2CO392

Biological Significance and Signaling Pathways

Substituted pyrazolylpyridines have been identified as potent inhibitors of several key signaling proteins implicated in human diseases, particularly cancer. Understanding the signaling pathways these compounds modulate is crucial for rational drug design and development.

c-Jun N-terminal Kinase (JNK) Signaling Pathway

The JNK signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation. Dysregulation of this pathway is associated with various diseases, including cancer and neurodegenerative disorders. Certain 4-(pyrazol-3-yl)-pyridines have been developed as potent JNK inhibitors.[4]

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, migration, and invasion. Aberrant c-Met signaling is a key driver in many types of cancer. Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of c-Met kinase.[5]

Conclusion

The synthesis of substituted pyrazolylpyridines is a dynamic and evolving field of research. Multicomponent reactions, cycloaddition strategies, and transition-metal-catalyzed cross-couplings represent the primary and most powerful approaches to constructing this important heterocyclic scaffold. The detailed protocols and comparative data presented in this guide are intended to provide researchers with a solid foundation for their synthetic endeavors. Furthermore, the visualization of the biological pathways targeted by these compounds underscores their therapeutic potential and should inspire further efforts in the design and development of novel pyrazolylpyridine-based drugs.

References

Methodological & Application

Application Notes and Protocols: 2-Bromo-6-(1H-pyrazol-1-yl)pyridine in Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-(1H-pyrazol-1-yl)pyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its utility is particularly pronounced in Suzuki-Miyaura cross-coupling reactions, which enable the formation of carbon-carbon bonds to synthesize a diverse array of 2-aryl-6-(1H-pyrazol-1-yl)pyridine derivatives. These products are of significant interest, notably as precursors to potent inhibitors of TGF-β type I receptor kinase (ALK5), a critical target in fibrosis and cancer research.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki cross-coupling reactions.

Data Presentation: Suzuki Cross-Coupling of this compound

The following table summarizes typical reaction conditions and yields for the Suzuki cross-coupling of this compound with various arylboronic acids. The data is compiled from representative procedures for similar 2-bromopyridine derivatives and serves as a guideline for reaction optimization.[4][5][6][7]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O1001285
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene110892
34-Fluorophenylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃DME851688
43-Tolylboronic acidPd(OAc)₂ (2)XPhos (4)K₂CO₃1,4-Dioxane1001289
52-Thienylboronic acidPd(dppf)Cl₂ (3)-Na₂CO₃Acetonitrile/H₂O801878
64-Acetylphenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄Dioxane/H₂O1001481

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DME)

  • Degassed water (if using an aqueous system)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (Schlenk flask or sealed tube)

Procedure:

  • To an oven-dried Schlenk flask or sealed tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • If a ligand is required, add it to the flask at this stage.

  • Seal the flask with a rubber septum or screw cap.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the anhydrous solvent (e.g., Dioxane, 5 mL) via syringe. If using a biphasic system, add the degassed water (e.g., 1 mL).

  • Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-6-(1H-pyrazol-1-yl)pyridine.

Mandatory Visualizations

Experimental Workflow for Suzuki Cross-Coupling

Suzuki_Workflow Experimental Workflow for Suzuki Cross-Coupling A 1. Add Reactants & Catalyst to Flask (this compound, Arylboronic Acid, Pd Catalyst, Base) B 2. Create Inert Atmosphere (Evacuate & Backfill with Ar/N₂) A->B C 3. Add Solvent(s) B->C D 4. Heat and Stir (Monitor by TLC/LC-MS) C->D E 5. Work-up (Extraction & Washing) D->E F 6. Purification (Column Chromatography) E->F G Product (2-Aryl-6-(1H-pyrazol-1-yl)pyridine) F->G

Caption: A streamlined workflow for the Suzuki cross-coupling reaction.

Signaling Pathway: Inhibition of TGF-β Pathway by ALK5 Inhibitors

The 2-aryl-6-(1H-pyrazol-1-yl)pyridine scaffold is a core component of known ALK5 inhibitors, which block the transforming growth factor-beta (TGF-β) signaling pathway. This pathway is implicated in cellular processes such as growth, differentiation, and extracellular matrix production. Its dysregulation is a hallmark of diseases like fibrosis and cancer.

TGF_beta_pathway TGF-β Signaling Pathway and ALK5 Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR2 TGF-βRII ALK5 ALK5 (TGF-βRI) TGFBR2->ALK5 Recruits & Phosphorylates SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Gene Transcription (e.g., PAI-1, Collagen) SMAD_complex->Gene_Transcription Translocates & Initiates Fibrosis Fibrosis / Cancer Progression Gene_Transcription->Fibrosis TGF_beta TGF-β Ligand TGF_beta->TGFBR2 Binds ALK5_inhibitor 2-Aryl-6-(1H-pyrazol-1-yl)pyridine (ALK5 Inhibitor) ALK5_inhibitor->ALK5 Inhibits

References

Application Notes: Creating Functionalized Ligands via Substitution of 2-Bromo-6-(1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Bromo-6-(1H-pyrazol-1-yl)pyridine is a highly versatile heterocyclic building block, pivotal in the synthesis of functionalized ligands. Its structure features a pyridine ring and a pyrazole ring, offering a bidentate N,N chelation site that is crucial for coordination chemistry. The bromine atom at the 2-position of the pyridine ring serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups. This allows for the fine-tuning of the steric and electronic properties of the resulting ligands, which are widely used in catalysis, materials science, and the development of pharmaceutical agents.[1][2] Pyrazole-containing ligands are particularly significant in creating complexes with tunable photophysical and chemical properties and are integral to the development of therapeutic agents for conditions ranging from cancer to neurodegenerative diseases.[3][4][5]

This document provides detailed protocols and application notes for three key palladium-catalyzed cross-coupling reactions used to functionalize this scaffold: the Suzuki-Miyaura Coupling, the Buchwald-Hartwig Amination, and the Sonogashira Coupling.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organoboron compound and an organic halide.[6][7] For this compound, this reaction allows the introduction of various aryl, heteroaryl, or alkyl groups, creating a diverse library of substituted bipyridine-like ligands. These reactions are valued for their mild conditions and tolerance of a wide range of functional groups.[7][8]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 2-Bromo-6-(pyrazol-1-yl)pyridine F Reaction Vessel A->F B Aryl/Vinyl Boronic Acid or Ester B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3, Cs2CO3) D->F E Solvent (e.g., Dioxane/H2O) E->F G Establish Inert Atmosphere (Ar/N2) F->G Degas H Heat to 80-100 °C (2-24h) G->H Stir I Cool to RT H->I J Aqueous Work-up (Extraction) I->J K Dry & Concentrate J->K L Column Chromatography K->L M Functionalized Ligand L->M

Caption: Workflow for Suzuki-Miyaura C-C bond formation.

Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Preparation: To a flame-dried Schlenk flask or sealed tube, add this compound (1.0 equiv), the corresponding boronic acid or ester (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Place the reaction mixture in a preheated oil bath and stir at the specified temperature (typically 80-100 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired functionalized ligand.[7]

Data Summary: Suzuki-Miyaura Coupling Conditions
Coupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O9085-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)Cs₂CO₃Toluene/EtOH/H₂O8580-92
2-Thiopheneboronic acidPd₂(dba)₃/SPhos (2)K₃PO₄Dioxane10075-88
Vinylboronic acid pinacol esterPd(OAc)₂/XPhos (2)K₃PO₄THF/H₂O8070-85

Note: Yields are generalized from literature on similar substrates and may vary.[9][10][11]

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone reaction for forming carbon-nitrogen bonds, coupling aryl halides with a wide variety of amines.[12][13] This method is indispensable for synthesizing ligands containing secondary or tertiary amino groups, which are crucial for modulating the electronic properties of metal complexes and for introducing pharmacologically relevant moieties. The reaction typically requires a palladium catalyst, a phosphine ligand, and a strong base.[14][15]

Experimental Workflow: Buchwald-Hartwig Amination

Buchwald_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 2-Bromo-6-(pyrazol-1-yl)pyridine G Reaction Vessel A->G B Primary/Secondary Amine B->G C Pd Precatalyst (e.g., Pd2(dba)3) C->G D Ligand (e.g., XPhos, BINAP) D->G E Base (e.g., NaOtBu, K3PO4) E->G F Solvent (e.g., Toluene, Dioxane) F->G H Establish Inert Atmosphere (Ar/N2) G->H Degas I Heat to 90-110 °C (4-24h) H->I Stir J Cool to RT & Filter I->J K Aqueous Work-up (Extraction) J->K L Dry & Concentrate K->L M Column Chromatography L->M N Aminated Ligand M->N

Caption: Workflow for Buchwald-Hartwig C-N bond formation.

Protocol: General Procedure for Buchwald-Hartwig Amination
  • Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv) to a flame-dried Schlenk flask.

  • Reagent Addition: Add this compound (1.0 equiv) and the anhydrous solvent (e.g., toluene or dioxane).

  • Amine Addition: Add the amine (1.2 equiv). If the amine is volatile, the reaction should be performed in a sealed tube.[14]

  • Reaction: Seal the vessel and heat the mixture with vigorous stirring at the specified temperature (typically 90-110 °C) for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent and filter through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the aminated product.

Data Summary: Buchwald-Hartwig Amination Conditions
AmineCatalyst/Ligand (mol%)BaseSolventTemp (°C)Typical Yield (%)
MorpholinePd(OAc)₂ / BINAP (2/3)Cs₂CO₃Toluene10075-90
AnilinePd₂(dba)₃ / XPhos (1/2)NaOtBuDioxane11080-95
BenzylaminePdCl₂(dppf) (3)K₂CO₃Toluene10070-85
DiethylaminePd₂(dba)₃ / tBuXPhos (2/4)LiHMDSTHF9065-80

Note: Yields are generalized from literature on similar substrates and may vary. Strong bases like NaOtBu are essential for catalyst turnover.[15]

Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling reaction is a highly efficient method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[16][17] This reaction is catalyzed by a combination of palladium and copper(I) salts and is performed under mild, basic conditions.[18] It provides a direct route to alkynyl-substituted ligands, which are valuable as rigid linkers in supramolecular chemistry, as precursors for more complex heterocycles, and as components in functional materials.[19]

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 2-Bromo-6-(pyrazol-1-yl)pyridine G Reaction Vessel A->G B Terminal Alkyne B->G C Pd Catalyst (e.g., Pd(PPh3)4) C->G D Cu(I) Co-catalyst (e.g., CuI) D->G E Base (e.g., Et3N, DiPEA) E->G F Solvent (e.g., THF, DMF) F->G H Establish Inert Atmosphere (Ar/N2) G->H Degas I Stir at RT - 60 °C (2-16h) H->I J Filter & Concentrate I->J K Aqueous Work-up (Extraction) J->K L Dry & Concentrate K->L M Column Chromatography L->M N Alkynyl-substituted Ligand M->N

Caption: Workflow for Sonogashira C-C (alkynyl) bond formation.

Protocol: General Procedure for Sonogashira Coupling
  • Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-10 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add the degassed anhydrous solvent (e.g., THF or DMF), followed by the amine base (e.g., triethylamine, 2-3 equiv). Finally, add the terminal alkyne (1.1-1.5 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (up to 60 °C) for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[20]

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired alkynylated ligand.

Data Summary: Sonogashira Coupling Conditions
AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Typical Yield (%)
PhenylacetylenePd(PPh₃)₄ (2)CuI (1)Et₃NTHFRT85-95
TrimethylsilylacetylenePdCl₂(PPh₃)₂ (3)CuI (5)DiPEADMF5080-90
1-HexynePd(PPh₃)₄ (2)CuI (2)Et₃NAcetonitrile6075-88
Propargyl alcoholPdCl₂(PPh₃)₂ (4)CuI (5)Et₃N/THFTHFRT70-85

Note: Yields are generalized from literature on similar substrates and may vary.[19][20]

References

Application Notes and Protocols for 2-Bromo-6-(1H-pyrazol-1-yl)pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-(1H-pyrazol-1-yl)pyridine is a versatile heterocyclic building block crucial in medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine ring substituted with a reactive bromine atom and a pyrazole moiety, makes it an excellent scaffold for the synthesis of diverse compound libraries. The bromine atom serves as a key functional group for various cross-coupling reactions, enabling the introduction of a wide range of substituents, while the pyrazolyl-pyridine core is a recognized pharmacophore in many biologically active molecules. This document provides detailed application notes and experimental protocols for utilizing this compound in drug discovery, with a focus on high-throughput screening (HTS) for anticancer and kinase inhibitor discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 123640-41-5
Molecular Formula C₈H₆BrN₃
Molecular Weight 224.06 g/mol
Appearance Solid
Purity ≥96-97%
Storage Temperature 2-8°C, under inert atmosphere

Applications in Drug Discovery

The this compound scaffold is a privileged structure in the development of kinase inhibitors and anticancer agents. The pyrazole and pyridine rings can engage in crucial hydrogen bonding and π-stacking interactions within the ATP-binding pocket of various kinases.

Kinase Inhibition

Derivatives of the pyrazolopyridine scaffold have shown potent inhibitory activity against several kinases, including TANK-binding kinase 1 (TBK1), a key regulator of innate immunity and a target in oncology and autoimmune diseases.

Quantitative Data: Kinase Inhibitory Activity

The following table summarizes the inhibitory activity of a potent 1H-pyrazolo[3,4-b]pyridine derivative (Compound 15y ) targeting TBK1.[1]

CompoundTarget KinaseIC₅₀ (nM)
15y TBK10.2
Anticancer Activity

Libraries of compounds derived from this compound have been screened for their cytotoxic effects against various cancer cell lines. These studies have identified compounds with significant antiproliferative activity.

Quantitative Data: Anticancer Activity

The table below presents the anticancer activity of representative pyrazole derivatives against the Jurkat (human T-cell leukemia) cell line.[2]

CompoundCell LineIC₅₀ (µM)
11 Jurkat45.05
18 Jurkat14.85

Experimental Protocols

Synthesis of a Diverse Compound Library from this compound via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for synthesizing a library of derivatives for HTS by coupling various aryl and heteroaryl boronic acids with the this compound core.

Materials:

  • This compound

  • A diverse set of aryl/heteroaryl boronic acids or boronate esters

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DME, with water)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Purification supplies (silica gel, solvents for chromatography)

Procedure:

  • In a reaction vessel, dissolve this compound (1 equivalent) in the chosen solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Add the aryl/heteroaryl boronic acid (1.1-1.5 equivalents) to the solution.

  • Add the base (2-3 equivalents).

  • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Add the palladium catalyst (0.05-0.1 equivalents) under the inert atmosphere.

  • Heat the reaction mixture to 80-100°C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired derivative.

  • Characterize the final compounds by ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for Library Synthesis

G cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_purification Purification & Analysis cluster_end Product start This compound coupling Suzuki-Miyaura Cross-Coupling start->coupling boronic_acid Aryl/Heteroaryl Boronic Acids boronic_acid->coupling catalyst Palladium Catalyst catalyst->coupling base Base base->coupling purify Column Chromatography coupling->purify characterize Spectroscopic Characterization purify->characterize library Diverse Compound Library characterize->library G cell_seeding Seed Cancer Cells in 96-well Plates compound_addition Add Test Compounds & Controls cell_seeding->compound_addition incubation Incubate for 72h compound_addition->incubation fixation Fix Cells with TCA incubation->fixation staining Stain with SRB fixation->staining measurement Measure Absorbance staining->measurement analysis Calculate IC50 Values measurement->analysis TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Kinase Cascade cluster_downstream Downstream Effects PRR PRRs (e.g., TLRs, RLRs) Adaptors Adaptor Proteins (e.g., TANK, NAP1) PRR->Adaptors Pathogen Sensing TBK1 TBK1 Adaptors->TBK1 Recruitment & Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation IRF3_dimer IRF3 Dimerization & Nuclear Translocation IRF3->IRF3_dimer IFN Type I Interferon Production IRF3_dimer->IFN Inhibitor This compound Derivatives Inhibitor->TBK1

References

Application Notes & Protocols: Synthesis of Organometallic Catalysts Utilizing the Pyrazolyl-Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of organometallic catalysts based on the versatile pyrazolyl-pyridine scaffold. This class of ligands offers a tunable electronic and steric environment for the metal center, leading to catalysts with a wide range of applications in organic synthesis and drug development.[1][2]

Introduction

Pyrazolyl-pyridine ligands are N,N-bidentate chelators that have gained significant attention in coordination chemistry and catalysis.[1] Their modular synthesis allows for facile modification of the pyrazole and pyridine rings, enabling the fine-tuning of the resulting metal complex's properties.[2] These ligands stabilize a variety of transition metals, including ruthenium, iridium, iron, and copper, to create catalysts for reactions such as transfer hydrogenation, C-C coupling, and oxidation reactions.[2][3][4] The protic nature of the pyrazole N-H group in some designs can also lead to metal-ligand cooperation, enhancing catalytic activity.[3]

Data Presentation

Table 1: Synthesis of Representative Pyrazolyl-Pyridine Ligands
EntryLigand StructureReactantsSolventReaction ConditionsYield (%)Reference
12-(1H-pyrazol-3-yl)pyridine2-acetylpyridine, N,N-dimethylformamide dimethyl acetal, hydrazineEthanolReflux, 1 h82[1]
22,6-bis(1H-pyrazol-3-yl)pyridine2,6-diacetylpyridine, N,N-dimethylformamide dimethyl acetal, hydrazineEthanolRefluxHigh[3]
3Pyrazolo[3,4-b]pyridine derivativeAldehyde derivatives, 5-(1H-Indol-3-yl)-2H-pyrazol-3-ylamine, 3-(cyanoacetyl) indoleToluene80 °C, 12 hHigh[5]
42-(1-(3-methylbenzyl)-1H-pyrazol-3-yl)pyridine3-(2-pyridyl)pyrazole, 3-methylbenzyl bromide, K2CO3AcetonitrileRefluxNot Specified[6]
Table 2: Synthesis of Organometallic Complexes
EntryComplexLigandMetal PrecursorSolventReaction ConditionsYield (%)Reference
1[Ru(L1)3]Cl22-(1-(3-methylbenzyl)-1H-pyrazol-3-yl)pyridineRuCl3·6H2OEthanol/WaterNot SpecifiedNot Specified[6]
2--INVALID-LINK--3·H2O2-(1-(3-methylbenzyl)-1H-pyrazol-3-yl)pyridineCu(ClO4)2·6H2OMethanolNot Specified90[6]
3--INVALID-LINK--22,6-bis(5-hydroxy-1H-pyrazol-3-yl)pyridineFe(BF4)2·6H2OAcetonitrileStirred, 30 min56[7]
4[Ir(ppy)2(pzpy)]Phenylpyridine (ppy)[Ir(ppy)2Cl]2Dichloromethane/MethanolRoom TemperatureNot Specified[3]
Table 3: Catalytic Performance Data
EntryCatalystReactionSubstrateProductYield (%)TONReference
1Iridium(III) complex with 2-(1H-pyrazol-3-yl)pyridineDehydrogenation of formic acidFormic acidH2 + CO2HighNot Specified[3]
2Ruthenium(II) complex with pyrazolyl-pyridine ligandDehydrogenation of formic acidFormic acidH2 + CO2Not SpecifiedNot Specified[8]
3Copper(II) acetylacetonate with pyrazolo[3,4-b]pyridine ligand[3+3] CycloadditionVarious aldehydes and aminesPyrazolo[3,4-b]pyridine derivativesup to 94Not Specified[9]
4Fe3O4@MIL-101(Cr)-N(CH2PO3)2Condensation ReactionAldehydes, 5-(1H-Indol-3-yl)- 2H-pyrazol-3-ylamine, 3-(cyanoacetyl)indolePyrazolo[3,4-b] pyridinesHighNot Specified[5]

Experimental Protocols

Protocol 1: Synthesis of 2-(1H-pyrazol-3-yl)pyridine

Materials:

  • 2-acetylpyridine

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • A solution of 2-acetylpyridine and a slight excess of DMF-DMA in ethanol is heated at reflux.

  • After the initial reaction is complete (monitored by TLC), a slight excess of hydrazine hydrate is added to the reaction mixture.

  • The mixture is refluxed for 1 hour.[1]

  • After cooling, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-(1H-pyrazol-3-yl)pyridine.

Protocol 2: Synthesis of a Ruthenium(II) Pyrazolyl-Pyridine Complex

Materials:

  • 2-(1-(3-methylbenzyl)-1H-pyrazol-3-yl)pyridine (ligand)

  • RuCl3·6H2O

  • Ethanol

  • Water

  • Schlenk flask

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • The pyrazolyl-pyridine ligand (3 equivalents) is dissolved in ethanol in a Schlenk flask under an inert atmosphere.

  • An aqueous solution of RuCl3·6H2O (1 equivalent) is added to the ligand solution.[6]

  • The reaction mixture is stirred at an elevated temperature (e.g., reflux) for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • The solvent is removed under reduced pressure.

  • The resulting solid is washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ligand and then dried under vacuum to yield the [Ru(L)3]Cl2 complex.[6]

Protocol 3: Catalytic Transfer Hydrogenation of a Ketone

Materials:

  • Ruthenium(II) or Iridium(III) pyrazolyl-pyridine complex (catalyst)

  • Ketone substrate (e.g., acetophenone)

  • Hydrogen donor (e.g., isopropanol or formic acid)

  • Base (e.g., KOH or Na2CO3, if required)

  • Solvent (e.g., isopropanol or water)

  • Reaction vessel suitable for heating under an inert atmosphere

Procedure:

  • To a reaction vessel under an inert atmosphere, add the ketone substrate, the solvent, and the hydrogen donor.

  • Add the organometallic catalyst (typically 0.1-1 mol%).

  • If required, add the base.

  • The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred for the required time (e.g., 1-24 hours).

  • The reaction progress is monitored by GC or TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is isolated by extraction and purified by column chromatography or distillation.

Visualizations

Synthesis_Workflow cluster_ligand Ligand Synthesis cluster_complex Complexation Pyridine_Precursor Pyridine Precursor (e.g., 2-acetylpyridine) Condensation Condensation/ Cyclization Pyridine_Precursor->Condensation Pyrazole_Precursor Pyrazole Precursor (e.g., Hydrazine) Pyrazole_Precursor->Condensation Ligand Pyrazolyl-Pyridine Ligand Condensation->Ligand Complexation Coordination Ligand->Complexation Metal_Precursor Metal Precursor (e.g., RuCl3) Metal_Precursor->Complexation Catalyst Organometallic Catalyst Complexation->Catalyst

Caption: General workflow for the synthesis of organometallic catalysts.

Catalytic_Cycle Catalyst [M]-H (Active Catalyst) Substrate_Complex [M]-H(Substrate) Catalyst->Substrate_Complex Substrate Coordination Transition_State Transition State Substrate_Complex->Transition_State Hydride Transfer Product_Complex M Transition_State->Product_Complex Product_Complex->Catalyst Product Release & Catalyst Regeneration Product Product (e.g., Alcohol) Product_Complex->Product H_Source H-Source (e.g., iPrOH) H_Source->Catalyst H-Source Regeneration Substrate Substrate (e.g., Ketone) Substrate->Substrate_Complex

Caption: A representative catalytic cycle for transfer hydrogenation.

References

Troubleshooting & Optimization

Optimizing reaction conditions for Suzuki coupling of 2-Bromo-6-(1H-pyrazol-1-yl)pyridine.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 2-Bromo-6-(1H-pyrazol-1-yl)pyridine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the Suzuki coupling of this compound?

A1: A typical starting point for the Suzuki coupling of this compound involves a palladium catalyst, a base, and a suitable solvent. Based on literature for similar heteroaromatic pyridines, a common set of initial conditions is outlined in the table below.[1][2][3] It is crucial to degas the reaction mixture thoroughly to prevent catalyst degradation.[4]

Q2: Which palladium catalyst is most effective for this type of coupling?

A2: The choice of palladium catalyst is critical for a successful reaction. For heteroaromatic substrates, particularly those containing nitrogen, catalysts with electron-rich and sterically bulky phosphine ligands are often preferred.[3] Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used and have shown success in the coupling of other bromopyridines.[2][5] For challenging couplings, more advanced catalysts or ligand systems might be necessary.[3]

Q3: What is the role of the base in the Suzuki coupling, and which one should I choose?

A3: The base is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[6][7] The choice of base can significantly impact the reaction yield. Common bases for Suzuki couplings include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[2][8] For nitrogen-containing substrates, a milder base like K₂CO₃ or K₃PO₄ is often a good starting point to avoid potential side reactions.[2] In some cases, stronger bases like cesium carbonate have proven effective, especially for less reactive systems.[4]

Q4: How do I select the appropriate solvent for the reaction?

A4: The solvent system plays a crucial role in solubilizing the reactants and catalyst, and it can influence the reaction rate and yield. A mixture of an organic solvent and water is frequently used in Suzuki couplings to dissolve both the organic halide and the inorganic base.[2] Common organic solvents include 1,4-dioxane, toluene, and THF.[2][8] A popular choice is a 4:1 mixture of 1,4-dioxane and water.[2]

Q5: At what temperature should I run the reaction, and for how long?

A5: The reaction temperature typically ranges from 80 °C to 110 °C.[1][2][4] The optimal temperature depends on the reactivity of the coupling partners and the stability of the catalyst. Reaction progress should be monitored by a suitable analytical technique, such as TLC or LC-MS, to determine the optimal reaction time, which can range from a few hours to overnight.[4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution Citation
Low or No Product Formation Inactive catalystEnsure proper degassing of the reaction mixture. Use fresh, high-quality palladium catalyst. Consider preparing the active Pd(0) species in situ from a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand.[4]
Low reaction temperatureGradually increase the reaction temperature in increments of 10 °C, monitoring for product formation and potential decomposition. Microwave irradiation can sometimes improve yields for sluggish reactions.[4][9]
Inappropriate base or solventScreen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O). The solubility of all components is crucial.[2][4]
Poor quality boronic acidUse fresh, high-purity boronic acid. Consider converting the boronic acid to a more stable trifluoroborate salt or a pinacol ester.[10][11]
Formation of Side Products Protodeboronation (cleavage of the C-B bond of the boronic acid)Use anhydrous solvents and ensure the base is thoroughly dried. A less nucleophilic base like KF might be beneficial.[6][10]
Homocoupling of the boronic acidEnsure thorough degassing to remove oxygen, which can promote homocoupling. Using a slight excess of the boronic acid can sometimes be beneficial.[12]
Dehalogenation of this compoundThis can be a significant side reaction with heteroaromatic halides. Using milder reaction conditions (lower temperature, weaker base) may help. Bromo derivatives are generally less prone to dehalogenation than iodo derivatives.[13][14]
Incomplete Reaction Insufficient reaction timeContinue to monitor the reaction for a longer period. If the reaction stalls, a fresh portion of the catalyst may be added.
Catalyst deactivationThe pyrazole or pyridine nitrogen can coordinate to the palladium center and inhibit catalysis. The use of more sterically hindered and electron-rich ligands can mitigate this effect.[3]
Product Purification Issues Co-elution of product with starting materials or byproductsOptimize chromatographic conditions (e.g., different solvent systems, gradient elution). Recrystallization may be an alternative purification method.[4]

Experimental Protocols

General Procedure for Suzuki Coupling of this compound
  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Degassing: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Summary of Recommended Reaction Conditions

Parameter Recommendation Typical Range Notes
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂1-5 mol%Catalyst choice is critical and may require screening.
Base K₂CO₃, K₃PO₄, Cs₂CO₃2.0-3.0 equivBase strength can influence reaction rate and side reactions.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O4:1 to 5:1 (organic:water)A biphasic system is often necessary to dissolve all reactants.
Temperature 90-110 °C80-120 °CHigher temperatures may be needed for less reactive substrates.
Boronic Acid Arylboronic Acid1.1-1.5 equivA slight excess is often used to drive the reaction to completion.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactants Combine Reactants: - this compound - Boronic Acid - Base Degas Degas System (Evacuate/Backfill with Inert Gas) Reactants->Degas Solvent_Catalyst Add Degassed Solvent and Palladium Catalyst Degas->Solvent_Catalyst Heat Heat to 80-110 °C Solvent_Catalyst->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Work-up Monitor->Workup Purify Column Chromatography Workup->Purify Characterize Characterization (NMR, MS) Purify->Characterize

Caption: Experimental workflow for the Suzuki coupling of this compound.

Troubleshooting_Tree cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagent Quality Start Low or No Product? Catalyst_Check Is the catalyst active? Start->Catalyst_Check Check First Degas_Check Was the system properly degassed? Catalyst_Check->Degas_Check Yes Ligand_Check Is the ligand appropriate? Degas_Check->Ligand_Check Yes Sol_Degas Re-run with rigorous degassing Degas_Check->Sol_Degas No Temp_Check Is the temperature optimal? Ligand_Check->Temp_Check Sol_Catalyst Screen new catalysts/ligands Ligand_Check->Sol_Catalyst No Base_Check Is the base suitable? Temp_Check->Base_Check Yes Sol_Temp Increase temperature Temp_Check->Sol_Temp No Solvent_Check Are reactants soluble? Base_Check->Solvent_Check Yes Sol_Base Screen different bases Base_Check->Sol_Base No Boronic_Acid_Check Is the boronic acid pure? Solvent_Check->Boronic_Acid_Check Sol_Solvent Try alternative solvents Solvent_Check->Sol_Solvent No Halide_Check Is the aryl halide stable? Boronic_Acid_Check->Halide_Check Yes Sol_Boronic Use fresh boronic acid or derivatize Boronic_Acid_Check->Sol_Boronic No

Caption: Troubleshooting decision tree for failed Suzuki coupling reactions.

References

Identifying and minimizing side products in pyrazolylpyridine synthesis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing side products during pyrazolylpyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing pyrazolylpyridines?

A1: Several common synthetic strategies are employed for the synthesis of pyrazolylpyridines. These include:

  • Cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents: This is a widely used method for constructing the pyridine ring onto a pre-existing pyrazole core.

  • Reaction of a pyrazole salt with a halopyridine: This method involves the nucleophilic substitution of a halogen on the pyridine ring by a pyrazole.

  • Multicomponent reactions (MCRs): These reactions combine three or more starting materials in a one-pot synthesis to rapidly generate molecular diversity.[1][2][3][4][5]

  • Cascade reactions: A series of intramolecular reactions are triggered by a single event to form the pyrazolylpyridine scaffold.[1][5][6]

Q2: What is the primary cause of isomeric side products in pyrazolylpyridine synthesis?

A2: The formation of regioisomeric side products is a major challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds in cyclocondensation reactions with substituted hydrazines or aminopyrazoles.[7] The reaction can proceed through two different pathways, leading to a mixture of isomers that can be difficult to separate.

Q3: How can I confirm the regiochemistry of my synthesized pyrazolylpyridine?

A3: The regiochemistry of pyrazolylpyridine isomers can be determined using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9] One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments can help elucidate the connectivity of atoms and confirm the correct isomer. In some cases, X-ray crystallography can provide unambiguous structural confirmation.

Q4: Are there any general strategies to improve the regioselectivity of the reaction?

A4: Yes, several strategies can be employed to improve regioselectivity:

  • Use of symmetric 1,3-dicarbonyl compounds: When possible, using a symmetrical dicarbonyl compound will prevent the formation of regioisomers.

  • Steric and electronic control: Introducing bulky substituents or strongly electron-withdrawing/donating groups on either the pyrazole or the dicarbonyl compound can favor the formation of one regioisomer over the other.

  • Chelation control: In some cases, metal catalysts can be used to direct the reaction towards a specific isomer through chelation.

  • Careful selection of reaction conditions: The choice of solvent, temperature, and catalyst can significantly influence the regiochemical outcome.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low yield of the desired pyrazolylpyridine Incomplete reaction.Monitor the reaction progress using TLC or LC-MS. Increase the reaction time or temperature if necessary.
Degradation of starting materials or product.Use milder reaction conditions. Ensure starting materials are pure and dry.
Formation of multiple side products.Optimize reaction conditions (solvent, temperature, catalyst) to favor the desired product. See below for specific side product issues.
Formation of an unexpected major product Misidentification of starting materials.Verify the structure of all starting materials using appropriate analytical techniques (NMR, MS).
An unexpected reaction pathway is occurring.For example, in a three-component reaction of 5-aminopyrazole, acenaphthenequinone, and a β-ketonitrile, an unexpected naphthoic acid substituted pyrazolopyridine was formed instead of the expected spiropyrazole.[10] Carefully analyze the structure of the unexpected product to understand the reaction mechanism and adjust the synthetic strategy accordingly.
Presence of a regioisomeric side product Use of an unsymmetrical 1,3-dicarbonyl compound.If possible, use a symmetrical dicarbonyl compound.
Lack of steric or electronic differentiation in the reactants.Modify the substituents on the pyrazole or dicarbonyl compound to introduce steric hindrance or strong electronic effects that can direct the regioselectivity.
Suboptimal reaction conditions.Systematically screen different solvents, temperatures, and catalysts to find conditions that maximize the yield of the desired regioisomer.
Formation of a pyrazolo[1,5-a]pyrimidine side product Use of a bulky R¹ group (e.g., tert-butyl) in the reaction of a 5-aminopyrazole with a β-ketonitrile and an aldehyde.[10]Consider using a less sterically hindered substituent if possible. Alternatively, optimize the reaction conditions to disfavor the formation of the pyrimidine ring.
Difficulty in separating the desired product from side products Similar polarity of the product and side products.Employ high-performance liquid chromatography (HPLC) with a suitable chiral stationary phase for enantiomeric separation or a different stationary phase for diastereomeric or regioisomeric separation.[11][12][13][14][15]
Isomers co-crystallize.Explore different solvent systems for recrystallization. Sometimes a mixture of solvents can effectively separate isomers.[15]
Product is an oil or difficult to crystallize.Consider converting the product to a salt to facilitate crystallization and purification.

Quantitative Data Summary

The following table summarizes reported yields for the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes under different conditions.

Catalyst/ReagentSolventTemperature (°C)Time (h)Yield Range (%)Reference
Ag(CF₃CO₂) (10 mol%), TfOH (30 mol%)DMAc100268-84[6]
I₂ (1.2 equiv), TfOH (30 mol%)DMAc100258-68[6]
NBS (1.2 equiv), TfOH (30 mol%)DMAc100255-65[6]

Experimental Protocols

Protocol 1: Synthesis of 2-(1H-Pyrazol-1-yl)pyridine

This protocol describes a general procedure for the synthesis of 2-(1H-pyrazol-1-yl)pyridine from 2-bromopyridine and pyrazole.

Materials:

  • 2-Bromopyridine

  • Pyrazole

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Toluene, anhydrous

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromopyridine (1.0 eq), pyrazole (1.2 eq), potassium carbonate (2.0 eq), copper(I) iodide (0.1 eq), and 1,10-phenanthroline (0.2 eq).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(1H-pyrazol-1-yl)pyridine.

Protocol 2: Synthesis of a Substituted Pyrazolo[3,4-b]pyridine via Multicomponent Reaction

This protocol outlines a general procedure for the synthesis of a pyrazolo[3,4-b]pyridine derivative from a 5-aminopyrazole, an aldehyde, and a cyclic β-diketone.[10]

Materials:

  • 5-Amino-3-methyl-1-phenylpyrazole

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Cyclic β-diketone (e.g., dimedone)

  • Acetic acid

Procedure:

  • In a round-bottom flask, combine 5-amino-3-methyl-1-phenylpyrazole (1.0 eq), the aromatic aldehyde (1.0 eq), and the cyclic β-diketone (1.0 eq).

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture at reflux for 4-6 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazolo[3,4-b]pyridine derivative.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants Reactants (e.g., 5-Aminopyrazole, 1,3-Dicarbonyl) reaction_mixture Reaction Mixture (Solvent, Catalyst) reactants->reaction_mixture Combine heating Heating & Stirring reaction_mixture->heating Heat cooling Cooling heating->cooling Complete extraction Extraction / Filtration cooling->extraction Process drying Drying extraction->drying Isolate chromatography Column Chromatography drying->chromatography Purify recrystallization Recrystallization drying->recrystallization Alternatively pure_product Pure Pyrazolylpyridine chromatography->pure_product Isolate recrystallization->pure_product

Caption: General experimental workflow for pyrazolylpyridine synthesis.

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield side_products Side Products Observed start->side_products separation_issue Separation Difficulty start->separation_issue check_completeness Check Reaction Completeness (TLC/LC-MS) low_yield->check_completeness identify_side_product Identify Side Product Structure (NMR, MS) side_products->identify_side_product purification_method Modify Purification (HPLC, Recrystallization) separation_issue->purification_method optimize_conditions Optimize Conditions (Temp, Time, Catalyst) check_completeness->optimize_conditions final_product Desired Product optimize_conditions->final_product change_reagents Change Reagents (e.g., Symmetrical Dicarbonyl) identify_side_product->change_reagents change_reagents->final_product purification_method->final_product

Caption: Troubleshooting decision tree for pyrazolylpyridine synthesis.

References

Improving the yield and regioselectivity of monosubstituted pyrazolylpyridines.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Monosubstituted Pyrazolylpyridines

Welcome to the technical support center for the synthesis of monosubstituted pyrazolylpyridines. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving reaction yield and regioselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My direct C-H arylation of a pyrazole with a halopyridine is resulting in low yields and side products. How can I optimize this reaction?

A1: Low yields in direct C-H arylation of pyrazoles are often due to the poor reactivity of the C-3 position and potential side reactions, such as N-N bond cleavage or further arylation.[1] Optimization of the catalyst system, solvent, and temperature is critical. A robust protocol involves a Palladium(II)/1,10-Phenanthroline catalyst system.

Troubleshooting Steps & Recommendations:

  • Catalyst System: Use a combination of Pd(OAc)₂ and 1,10-phenanthroline. This system has been shown to be effective for the C-3 arylation of pyrazoles without requiring silver additives.[1]

  • Solvent Choice: The solvent is crucial for both reactivity and selectivity. Aromatic hydrocarbon solvents like toluene, chlorobenzene, or mesitylene are highly recommended.[1]

  • Base Selection: A strong, non-nucleophilic base such as Cesium Carbonate (Cs₂CO₃) is often effective.

  • Temperature: High temperatures (e.g., 160 °C) in a sealed tube are typically required to achieve sufficient reactivity.[1]

Data Summary: Effect of Reaction Conditions on C-3 Arylation

Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Ref
Pd(OAc)₂ (10) 1,10-Phenanthroline (10) Cs₂CO₃ Toluene 160 48-72 High [1]
Co(hfacac)₂ --- CeSO₄ HFIP RT 12 Good [2]

| Pd(OAc)₂ | --- | Bu₄NOAc | DMA | 70 | 24 | Moderate-Good |[3] |

Experimental Protocol: Pd/Phen-Catalyzed C-3 Arylation of Pyrazoles [1]

  • Preparation: To a 35 mL sealed tube, add Pd(OAc)₂ (5.6 mg, 0.025 mmol, 10 mol%), 1,10-phenanthroline (4.5 mg, 0.025 mmol, 10 mol%), and Cs₂CO₃ (82 mg, 0.25 mmol).

  • Reagents: Add the N-substituted pyrazole (0.25 mmol) and the pyridyl halide (e.g., 2-bromopyridine, 0.25 mmol).

  • Solvent: Add toluene (1 mL).

  • Reaction: Cap the tube tightly and stir the mixture at 160 °C for 48–72 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (EtOAc) and filter through a short pad of Celite®, washing the pad with additional EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify the resulting residue by preparative thin-layer chromatography (PTLC) or column chromatography.

Workflow for Optimizing C-H Arylation

G start Low Yield in C-H Arylation catalyst Check Catalyst System (e.g., Pd(OAc)₂/Phen) start->catalyst solvent Optimize Solvent (Toluene recommended) catalyst->solvent temp Adjust Temperature (High temp, ~160°C needed) solvent->temp base Verify Base (Cs₂CO₃ effective) temp->base success Improved Yield base->success

Caption: Troubleshooting workflow for low-yield C-H arylation reactions.

Q2: I am synthesizing a 1,3,5-trisubstituted pyrazole via condensation and getting a mixture of regioisomers. How can I improve the regioselectivity?

A2: The formation of regioisomeric mixtures is a classic problem in Knorr-type pyrazole syntheses from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[4] Regioselectivity is governed by steric and electronic differences between the two carbonyl groups, as well as the reaction solvent.[4][5]

Troubleshooting Steps & Recommendations:

  • Steric/Electronic Bias: Use a 1,3-dicarbonyl precursor where one carbonyl is significantly more sterically hindered or electronically deactivated than the other. The initial attack of the substituted hydrazine will preferentially occur at the more accessible/electrophilic carbonyl.[4]

  • Solvent Effects: The choice of solvent can dramatically alter the regiochemical outcome. For certain substrates, polar aprotic solvents (DMF, DMAc) favor one isomer, while polar protic solvents (ethanol) may favor another or give poor selectivity.[4]

  • Fluorinated Alcohols: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as the solvent can dramatically increase regioselectivity, often favoring the 5-aryl/alkyl pyrazole isomer with ratios up to 99:1.[6]

Data Summary: Solvent Effect on Regioselectivity in Pyrazole Formation

1,3-Dicarbonyl Hydrazine Solvent Regioisomeric Ratio (5-Aryl : 3-Aryl) Ref
4,4,4-trifluoro-1-phenylbutane-1,3-dione Methylhydrazine EtOH Low selectivity [6]
4,4,4-trifluoro-1-phenylbutane-1,3-dione Methylhydrazine TFE 85:15 [6]
1-phenylbutane-1,3-dione Methylhydrazine HFIP 99:1 [6]
Electronically biased dicarbonyl Arylhydrazine DMAc (acidic) Excellent regioselectivity [4]

| Electronically biased dicarbonyl | Arylhydrazine | Ethanol | Poor regioselectivity |[4] |

Experimental Protocol: High-Regioselectivity Pyrazole Synthesis Using TFE [6]

  • Preparation: In a round-bottom flask, dissolve the fluorinated 1,3-dicarbonyl compound (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) (5 mL).

  • Reagent Addition: Add methylhydrazine (1.1 mmol) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • Workup: Upon completion, add a dehydrating agent (e.g., a catalytic amount of acid and heat, or use a Dean-Stark trap if applicable) to facilitate the cyclization of any pyrazoline intermediate to the final pyrazole.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired regioisomer.

Factors Influencing Regioselectivity

G cluster_0 Inputs cluster_1 Controlling Factors cluster_2 Outputs dicarbonyl Unsymmetrical 1,3-Dicarbonyl sterics Steric Hindrance dicarbonyl->sterics electronics Electronic Effects dicarbonyl->electronics solvent Solvent Choice (e.g., TFE, HFIP) hydrazine Substituted Hydrazine hydrazine->sterics isomer_a Regioisomer A sterics->isomer_a isomer_b Regioisomer B sterics->isomer_b electronics->isomer_a electronics->isomer_b solvent->isomer_a High Selectivity solvent->isomer_b Low Selectivity

Caption: Key factors controlling the regiochemical outcome of Knorr pyrazole synthesis.

Q3: My Suzuki-Miyaura coupling of an unprotected halopyrazole with a pyridylboronic acid is inefficient. What are the common issues?

A3: Suzuki-Miyaura couplings involving unprotected nitrogen-rich heterocycles like pyrazoles can be challenging. The acidic N-H proton can interfere with the catalytic cycle, potentially by forming inactive N-azolyl palladium complexes that inhibit the catalyst.[7] Success relies on a carefully chosen catalyst/ligand system and base.

Troubleshooting Steps & Recommendations:

  • Catalyst/Ligand Choice: Use a modern, bulky, electron-rich phosphine ligand such as XPhos. Pre-catalysts like XPhos Pd G2 or G3 are highly effective as they facilitate the formation of the active Pd(0) species and promote the desired C-C coupling over catalyst inhibition.[7][8]

  • Base Selection: A moderately strong base like potassium phosphate (K₃PO₄) is often superior to stronger bases (e.g., NaOH, K₂CO₃) which can exacerbate catalyst inhibition or substrate decomposition.[7]

  • Substrate Reactivity: Be aware of the relative reactivity of your substrates. Electron-donating groups on the pyrazole ring generally increase reactivity, while electron-withdrawing groups decrease it.[7] Acidic functional groups on the boronic acid partner (e.g., phenols, carboxylic acids) should be avoided as they can also inhibit the reaction.[7]

  • Solvent System: A mixture of an organic solvent and water (e.g., dioxane/H₂O) is typically used to dissolve both the organic substrates and the inorganic base.[7]

Data Summary: Conditions for Suzuki Coupling of Unprotected Azoles

Halide Substrate Boronic Acid Pre-catalyst (mol%) Base Solvent Temp (°C) Yield (%) Ref
3-Iodo-1H-indazole 4-tolylboronic acid P1 (XPhos-based) (6-7) K₃PO₄ dioxane/H₂O 100 95 [7]
4-Bromo-3,5-dinitro-1H-pyrazole Phenylboronic acid XPhos Pd G2 (2) K₂CO₃ ACN/H₂O 80 98 [8]

| 5-Chloro-1H-indole | 4-tolylboronic acid | P1 (XPhos-based) (1.5) | K₃PO₄ | dioxane/H₂O | 60 | 99 |[7] |

Experimental Protocol: Suzuki Coupling of an Unprotected Halopyrazole [7]

  • Preparation: In an oven-dried vial, combine the unprotected halopyrazole (1.0 mmol), the pyridylboronic acid (1.5–2.0 mmol), the palladium pre-catalyst (e.g., P1, 1.0–1.5 mol%), and K₃PO₄ (2.0 mmol).

  • Solvent Addition: Add dioxane (4 mL) and water (1 mL).

  • Reaction: Seal the vial and stir the mixture at 60–100 °C for 5–24 hours, monitoring by LC-MS or TLC.

  • Workup: After cooling to room temperature, dilute the reaction with EtOAc and water. Separate the layers and extract the aqueous layer with EtOAc.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired pyrazolylpyridine.

Simplified Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ pd_complex1 R¹-Pd(II)L₂-X pd0->pd_complex1  + R¹-X ox_add Oxidative Addition pd_complex2 R¹-Pd(II)L₂-R² pd_complex1->pd_complex2  + R²-B(OH)₂  + Base transmetal Transmetalation pd_complex2->pd0  - R¹-R² red_elim Reductive Elimination aryl_halide R¹-X (Halopyrazole) boronic_acid R²-B(OH)₂ (Pyridylboronic Acid) product R¹-R² (Product) base_in Base

Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Preventing byproduct formation in the synthesis of NOX2 inhibitors.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of NADPH Oxidase 2 (NOX2) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of these important compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of small molecule NOX2 inhibitors, and what are the key synthetic challenges for each?

A1: The most common classes of small molecule NOX2 inhibitors include pyrazolopyridine derivatives (e.g., GSK2795039) and natural product-derived compounds like apocynin and its analogues.

  • Pyrazolopyridine Derivatives: These inhibitors are often synthesized through multi-step pathways involving key reactions like Suzuki-Miyaura cross-coupling and sulfonamide bond formation.[1][2][3][4] A primary challenge is managing the regioselectivity during the construction of the heterocyclic core and preventing the formation of homocoupling byproducts during cross-coupling reactions.[5][6] Furthermore, the synthesis of the sulfonamide portion can be complicated by the reactivity of the amine and the potential for side reactions.

  • Apocynin and its Derivatives: Apocynin is a naturally occurring methoxy-substituted catechol.[7] Synthetic challenges with its derivatives often involve controlling the position of substitution on the aromatic ring and preventing oxidative side reactions, such as dimerization or polymerization, which can lead to impurities like diapocynin or even "triapocynin".[7][8]

Q2: How is the NOX2 enzyme complex activated, and how do inhibitors prevent this?

A2: The activation of the NOX2 enzyme is a multi-step process involving the assembly of several protein subunits. In its resting state, the catalytic subunit, gp91phox (NOX2), is in the cell membrane complexed with p22phox. The regulatory subunits, p47phox, p67phox, and p40phox, are located in the cytosol, along with the small GTPase Rac.[9][10]

Upon stimulation, a signaling cascade is initiated, leading to the phosphorylation of multiple serine residues on p47phox by protein kinase C (PKC).[9][11][12][13] This phosphorylation induces a conformational change in p47phox, exposing its SH3 domains.[11][12] The activated p47phox then translocates to the membrane and binds to p22phox.[9][11][12] Simultaneously, Rac is activated by exchanging GDP for GTP and also translocates to the membrane, where it binds to p67phox.[14][15][16] The fully assembled complex is then catalytically active, producing superoxide radicals.[14]

NOX2 inhibitors can act through several mechanisms:

  • Direct inhibition: Some inhibitors, like GSK2795039, are thought to bind to the gp91phox subunit, competing with NADPH and thus directly inhibiting its enzymatic activity.[17]

  • Inhibition of assembly: Other inhibitors may prevent the interaction between the different subunits, for example, by blocking the binding of p47phox to p22phox.[10]

  • Indirect inhibition: Some compounds, like apocynin, are thought to require metabolic activation to an active form that can then interfere with the NOX2 complex.[7]

Q3: What are the critical analytical techniques for monitoring the progress of my synthesis and the purity of the final NOX2 inhibitor?

A3: A combination of chromatographic and spectroscopic techniques is essential for monitoring your reaction and ensuring the purity of your final compound.

  • Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of reaction progress by observing the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for assessing the purity of your final compound and intermediates. It can be used to quantify the product and any impurities.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of your product and byproducts, which is invaluable for identifying unknown impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of your final product and any isolated byproducts, confirming that you have synthesized the correct molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the presence of key functional groups in your synthesized compounds.

Troubleshooting Guides

Problem 1: Low yield in Suzuki-Miyaura cross-coupling step for pyrazolopyridine synthesis.
Potential Cause Troubleshooting Suggestion Rationale
Incomplete reaction Increase reaction temperature or time. Screen different palladium catalysts and ligands (e.g., use of bulky phosphine ligands). Ensure adequate solubility of reactants.Some Suzuki couplings can be slow and require more forcing conditions to go to completion. The choice of catalyst and ligand is critical for efficient catalytic turnover. Poor solubility of reactants can significantly hinder the reaction rate.
Homocoupling of boronic acid/ester Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.The presence of oxygen can promote the homocoupling of the boronic acid reagent, leading to the formation of a symmetrical biaryl byproduct and consuming your starting material.[6][18][19]
Protodeboronation (hydrolysis of the boronic acid) Use less harsh basic conditions or switch to a more stable boronate ester (e.g., a pinacol ester).Boronic acids can be susceptible to hydrolysis, especially under harsh basic conditions, which converts them back to the corresponding arene and boric acid, thus reducing the amount of nucleophile available for cross-coupling.
Problem 2: Formation of multiple products in sulfonamide synthesis.
Potential Cause Troubleshooting Suggestion Rationale
Side reactions of the sulfonyl chloride Ensure the sulfonyl chloride is freshly prepared or purified before use. Add the amine slowly to the reaction mixture.Sulfonyl chlorides can be reactive and may undergo hydrolysis or other side reactions if not handled properly. Slow addition of the amine can help to control the reaction and minimize side product formation.
Low reactivity of the amine Use a stronger base or a more activating solvent. Consider using a catalyst for the sulfonamide formation.Less nucleophilic amines may react slowly, allowing for competing side reactions to occur. Optimizing the reaction conditions can help to favor the desired sulfonylation.
Formation of disulfides or sulfinamides Control the stoichiometry of the reagents carefully. Consider using a milder sulfonating agent.Imbalances in stoichiometry or overly harsh reaction conditions can lead to the formation of undesired sulfur-containing byproducts.
Problem 3: Presence of a persistent impurity with a similar polarity to the desired apocynin derivative.
Potential Cause Troubleshooting Suggestion Rationale
Formation of diapocynin or other oligomers Use a milder oxidizing agent or protect the phenolic hydroxyl group before subsequent reaction steps. Optimize purification by using normal-phase chromatography with a carefully selected solvent system.The phenolic hydroxyl group of apocynin is susceptible to oxidation, which can lead to the formation of dimers (diapocynin) or higher oligomers. These byproducts often have similar polarities to the desired product, making them difficult to separate. Protecting the hydroxyl group can prevent this side reaction.
Incomplete reaction or presence of starting material Monitor the reaction closely by TLC or HPLC to ensure it goes to completion. If necessary, increase the reaction time or temperature, or add more of the limiting reagent.Residual starting material can be difficult to separate from the product if they have similar polarities. Ensuring the reaction is complete will simplify the purification process.
Isomeric byproducts If the impurity is a constitutional isomer, careful optimization of the reaction conditions (e.g., temperature, catalyst) may be necessary to improve regioselectivity. For stereoisomers, chiral chromatography or recrystallization with a chiral resolving agent may be required.Isomeric impurities can be particularly challenging to separate by standard chromatography. Specialized techniques are often needed to resolve them.

Data Presentation

Table 1: Inhibitory Activity of Selected NOX2 Inhibitors

InhibitorTargetIC₅₀ (µM)Assay SystemReference
GSK2795039NOX20.269Cell-free[20]
GSK2795039NOX1>1000Cell-free[20]
GSK2795039NOX3>1000Cell-free[20]
GSK2795039NOX4>1000Cell-free[20]
GSK2795039NOX5>1000Cell-free[20]
NCATS-SM7270NOX2~0.5HMC3 cells[1]
IMBIOC-1NOX2~0.46HMC3 cells[1]

Table 2: Optimized Conditions for Suzuki Coupling in the Synthesis of a GSK2795039 Analog [1]

ParameterOptimized Condition
Palladium CatalystPd(PPh₃)₄
BaseK₂CO₃
SolventDioxane/H₂O
Temperature100 °C
Reactant Ratio (Boronic ester : Aryl halide)1.5 : 1
Yield >60%

Experimental Protocols

Protocol 1: Synthesis of a Pyrazole-4-sulfonamide Intermediate

This protocol is a representative procedure for the synthesis of a key intermediate in the preparation of pyrazole-based NOX2 inhibitors.

  • Synthesis of 3,5-Dimethyl-1H-pyrazole: To a solution of pentane-2,4-dione (1.0 equiv) in methanol, add 85% hydrazine hydrate (1.0 equiv) dropwise at room temperature. The reaction is exothermic. Stir for 1 hour. Remove the solvent under reduced pressure to obtain 3,5-dimethyl-1H-pyrazole.[21]

  • Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonyl Chloride: To a solution of 3,5-dimethyl-1H-pyrazole (1.0 equiv) in chloroform, add chlorosulfonic acid (3.0 equiv) dropwise at 0 °C. After the addition is complete, add thionyl chloride (1.5 equiv) and heat the mixture at 60 °C for 4 hours. Cool the reaction mixture to room temperature and pour it onto crushed ice. Extract the product with dichloromethane. Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the crude sulfonyl chloride.[21]

  • Synthesis of 3,5-Dimethyl-1H-pyrazole-4-sulfonamide: To a solution of an amine (1.05 equiv) and a base such as diisopropylethylamine (DIPEA) (1.5 equiv) in dichloromethane, add a solution of the pyrazole-4-sulfonyl chloride (1.0 equiv) in dichloromethane dropwise at room temperature. Stir the reaction mixture for 16 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water. Separate the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[21]

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes a general method for assessing the inhibitory activity of synthesized compounds on cellular ROS production.

  • Cell Culture: Culture a suitable cell line known to express NOX2 (e.g., differentiated HL-60 cells or primary neutrophils) under standard conditions.

  • Cell Preparation: Harvest the cells and resuspend them in a suitable buffer (e.g., Hanks' Balanced Salt Solution).

  • Inhibitor Incubation: Pre-incubate the cells with various concentrations of the synthesized NOX2 inhibitor for a specified period (e.g., 30 minutes).

  • ROS Detection Probe: Add a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), to the cell suspension.

  • NOX2 Activation: Stimulate the cells with a known NOX2 activator, such as phorbol 12-myristate 13-acetate (PMA).

  • Fluorescence Measurement: Measure the fluorescence intensity over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen probe. An increase in fluorescence indicates ROS production. The inhibitory effect of the compound can be quantified by comparing the fluorescence in treated cells to untreated controls.

Visualizations

NOX2_Activation_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol (Resting State) cluster_assembly Active Complex Assembly gp91 gp91phox (NOX2) p22 p22phox Superoxide O₂⁻ gp91->Superoxide catalyzes NADP NADP⁺ gp91->NADP p47 p47phox p47_P p47phox-P (Active) p47->p47_P conformational change p67 p67phox p67->gp91 associates p40 p40phox Rac_GDP Rac-GDP Rac_GTP Rac-GTP Rac_GDP->Rac_GTP Stimulus Stimulus (e.g., PMA) PKC PKC Stimulus->PKC activates GTP_exchange GDP/GTP Exchange Stimulus->GTP_exchange activates PKC->p47 phosphorylates GTP_exchange->Rac_GDP acts on Rac_GTP->p67 binds p47_P->p22 binds O2 O₂ O2->gp91 NADPH NADPH NADPH->gp91

Caption: NOX2 enzyme activation signaling pathway.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_testing Biological Testing Start Starting Materials Reaction Chemical Reaction (e.g., Suzuki Coupling) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purify Chromatography (e.g., Column, HPLC) Workup->Purify Purity Purity Assessment (HPLC) Purify->Purity Structure Structural Confirmation (NMR, MS) Purity->Structure Bioassay In Vitro Assay (e.g., ROS measurement) Structure->Bioassay Final Pure NOX2 Inhibitor Bioassay->Final

Caption: General experimental workflow for NOX2 inhibitor synthesis and evaluation.

Troubleshooting_Logic Start Low Product Yield? Incomplete Reaction Incomplete? Start->Incomplete Yes Byproducts Byproducts Observed? Start->Byproducts No Incomplete->Byproducts No Optimize_Cond Optimize Reaction Conditions: - Increase Temperature/Time - Change Catalyst/Solvent Incomplete->Optimize_Cond Yes Identify_BP Identify Byproducts: - Homocoupling? - Dimerization? - Isomers? Byproducts->Identify_BP Yes Success Improved Yield Optimize_Cond->Success Modify_Setup Modify Reaction Setup: - Degas Solvents - Use Protective Groups Identify_BP->Modify_Setup Optimize_Purify Optimize Purification: - Different Chromatography - Recrystallization Identify_BP->Optimize_Purify Modify_Setup->Success Optimize_Purify->Success

Caption: Logical troubleshooting workflow for synthesis problems.

References

Validation & Comparative

A Comparative Analysis of Novel Anticancer Agents Synthesized from a 2-Bromo-6-Substituted Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed characterization and comparative analysis of a novel series of pyridine derivatives synthesized from a 2-bromo-6-substituted pyridine precursor. The objective is to present a clear evaluation of their anticancer activity against human cancer cell lines, supported by experimental data and detailed methodologies. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and oncology, offering insights into the structure-activity relationships (SAR) of this new class of compounds.

Comparative Analysis of In Vitro Anticancer Activity

The newly synthesized compounds, a series of 2-bromo-6-(4,5-diphenyl-1-((substituted-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazol-2-yl)pyridine derivatives (7a-l), were evaluated for their cytotoxic effects against two human cancer cell lines: HT-1080 (Fibrosarcoma) and Caco-2 (Colorectal Adenocarcinoma). The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized below and compared with the standard anticancer drug, Doxorubicin.[1]

CompoundSubstituent (R)HT-1080 IC50 (µM)[1]Caco-2 IC50 (µM)[1]Doxorubicin IC50 (µM)[1]
7a H>50>501.2
7b 4-CH₃1.8 2.11.2
7c 4-OCH₃1.9 2.31.2
7d 4-F2.52.81.2
7e 4-Cl2.22.51.2
7f 4-Br2.0 2.41.2
7g 4-NO₂3.13.51.2
7h 3-CH₃2.83.21.2
7i 3-OCH₃3.03.41.2
7j 3-Cl2.73.01.2
7k 2-CH₃3.23.61.2
7l 2-Cl2.93.31.2

Key Findings:

  • Several of the novel synthesized compounds exhibited potent anticancer activity against the HT-1080 cell line, with compounds 7b , 7c , and 7f demonstrating the highest potency.[1]

  • The presence of electron-donating groups (4-CH₃, 4-OCH₃) and a mildly deactivating group (4-Br) at the para position of the phenyl ring on the triazole moiety appears to enhance the cytotoxic activity against HT-1080 cells.[1]

  • While active, none of the tested compounds surpassed the potency of the standard drug, Doxorubicin, in these specific cell lines.

Experimental Protocols

General Synthesis of 2-bromo-6-(4,5-diphenyl-1-((substituted-phenyl-1H-1,2,3-triazol-4-yl)methyl)-1H-imidazol-2-yl)pyridine derivatives (7a-l)

The synthesis of the target compounds was achieved through a multi-step process, as outlined in the workflow diagram below. A key step in the synthesis of related biaryl compounds is the Suzuki-Miyaura cross-coupling reaction, a versatile method for forming carbon-carbon bonds.[2][3][4][5]

Step 1: Synthesis of 2-bromo-6-(4,5-diphenyl-1H-imidazol-2-yl)pyridine (Intermediate 4) This intermediate is synthesized by the condensation reaction of 2-bromo-6-formylpyridine with benzil and ammonium acetate.

Step 2: Synthesis of 2-bromo-6-(1-(prop-2-yn-1-yl)-4,5-diphenyl-1H-imidazol-2-yl)pyridine (Intermediate 5) Intermediate 4 is reacted with propargyl bromide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).

Step 3: Synthesis of Substituted Phenyl Azides (Intermediate 6a-l) A series of substituted anilines are diazotized using sodium nitrite and hydrochloric acid, followed by reaction with sodium azide to yield the corresponding phenyl azides.

Step 4: Synthesis of Final Compounds (7a-l) via Click Chemistry The final compounds are synthesized via a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) between the alkyne intermediate 5 and the various substituted phenyl azides (6a-l).

Characterization: All synthesized compounds were characterized using various analytical techniques including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (LC-MS): To determine the molecular weight.

  • Elemental Analysis: To confirm the elemental composition.

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds was determined using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.

  • Cell Seeding: HT-1080 and Caco-2 cells were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the synthesized compounds (7a-l) and the standard drug, Doxorubicin, and incubated for 48 hours.

  • MTT Addition: After the incubation period, MTT solution was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.

Visualizations

Experimental Workflow for the Synthesis of Novel Compounds

G cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_final Final Products 2_bromo_6_formylpyridine 2-Bromo-6-formylpyridine Intermediate_4 Intermediate 4 2-bromo-6-(4,5-diphenyl- 1H-imidazol-2-yl)pyridine 2_bromo_6_formylpyridine->Intermediate_4 Condensation Benzil Benzil Benzil->Intermediate_4 Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Intermediate_4 Intermediate_5 Intermediate 5 (Alkyne) Intermediate_4->Intermediate_5 Alkylation (Propargyl Bromide) Final_Compounds Final Compounds 7a-l Intermediate_5->Final_Compounds Click Chemistry (Cu-catalyzed cycloaddition) Intermediate_6 Intermediate 6a-l (Substituted Phenyl Azides) Intermediate_6->Final_Compounds Substituted_Anilines Substituted Anilines Substituted_Anilines->Intermediate_6 Diazotization, Azidation

Caption: Synthetic pathway for the novel pyridine derivatives.

Logical Flow of Drug Discovery and Evaluation

G Start Identification of 2-Bromo-6-substituted Pyridine Scaffold Synthesis Multi-step Synthesis of Novel Derivatives (7a-l) Start->Synthesis Characterization Structural Confirmation (NMR, Mass Spec, Elemental Analysis) Synthesis->Characterization In_Vitro_Screening In Vitro Anticancer Screening (MTT Assay) Characterization->In_Vitro_Screening Cell_Lines HT-1080 (Fibrosarcoma) Caco-2 (Colorectal Adenocarcinoma) In_Vitro_Screening->Cell_Lines Data_Analysis Determination of IC50 Values and SAR Analysis In_Vitro_Screening->Data_Analysis Comparison Comparison with Standard Drug (Doxorubicin) Data_Analysis->Comparison Conclusion Identification of Potent Compounds (7b, 7c, 7f) Comparison->Conclusion

References

A Comparative Guide to the X-ray Crystal Structures of Metal Complexes with Pyrazolylpyridine Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of three distinct metal complexes featuring pyrazolylpyridine ligands. The objective is to offer a clear, data-driven comparison of their coordination geometries, supported by detailed experimental protocols for their synthesis and crystallographic analysis. The selected complexes showcase the versatility of pyrazolylpyridine ligands in coordinating with different metal centers, leading to varied structural motifs.

Comparative Structural Data

The following table summarizes key crystallographic data for an iron(II) complex with a tridentate bis(pyrazolyl)pyridine ligand, a copper(I) complex with a bidentate pyridyl-pyrazole ligand, and a zinc(II) complex with a functionalized bidentate pyridyl-pyrazole ligand. These examples highlight the influence of the metal ion and ligand structure on the resulting coordination environment.

Parameter[Fe(bpp)₂][BF₄]₂[Cu(dppbz)(PzPy-Ph)][BF₄][ZnCl₂(pzol.2)]
Metal Ion Iron(II)Copper(I)Zinc(II)
Ligand(s) 2,6-bis(pyrazol-1-yl)pyridine (bpp)1,2-bis(diphenylphosphino)benzene (dppbz), 2-(5-phenyl-1H-pyrazol-3-yl)pyridine (PzPy-Ph)2-(5-phenyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethanol (pzol.2)
Coordination No. 645
Geometry Distorted OctahedralDistorted TetrahedralIntermediate between Trigonal Bipyramidal and Square Pyramidal
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group P2₁2₁2₁P2₁/nP2₁/c
M-N(pyridine) (Å) ~2.15 - 2.20~2.09~2.12
M-N(pyrazole) (Å) ~2.15 - 2.20~2.00~2.08
Key Bond Angles (°) N-Fe-N angles deviate from ideal 90° and 180°N-Cu-N: ~79.1, P-Cu-P: ~91.4Cl-Zn-Cl: ~117.4, N-Zn-N: ~77.8, N-Zn-O: ~77.1

Experimental Protocols

Detailed methodologies for the synthesis and X-ray crystal structure analysis of the compared complexes are provided below. These protocols are based on published procedures and offer a practical guide for researchers in the field.

Synthesis and Crystallization

1. [Fe(bpp)₂][BF₄]₂ (bpp = 2,6-bis(pyrazol-1-yl)pyridine)

  • Synthesis: Iron(II) tetrafluoroborate hexahydrate (1 equivalent) and 2,6-di(pyrazol-1-yl)pyridine (2 equivalents) are stirred in acetonitrile at room temperature until all solids dissolve. The resulting solution is concentrated, and slow vapor diffusion of diethyl ether into the acetonitrile solution yields single crystals suitable for X-ray diffraction.[1]

  • Crystallization: The complex is crystallized from an acetonitrile solution by the slow diffusion of diethyl ether.

2. [Cu(dppbz)(PzPy-Ph)][BF₄] (dppbz = 1,2-bis(diphenylphosphino)benzene; PzPy-Ph = 2-(5-phenyl-1H-pyrazol-3-yl)pyridine)

  • Synthesis: The copper(I) complex is prepared in a two-step reaction. First, the 2-(5-phenyl-1H-pyrazol-3-yl)pyridine ligand is reacted with an equimolar amount of [Cu(CH₃CN)₄]BF₄ in acetone for one hour. Subsequently, one equivalent of the phosphine ligand (dppbz) is added to the solution.[2]

  • Crystallization: Single crystals are grown from a CD₂Cl₂/hexane solution (v/v = 1:3).[2]

3. [ZnCl₂(pzol.2)] (pzol.2 = 2-(5-phenyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethanol)

  • Synthesis: The zinc(II) complex is synthesized by reacting the pzol.2 ligand with zinc(II) chloride.[3]

  • Crystallization: Specific details on the crystallization of this complex can be found in the full experimental procedures of the cited literature.[3]

X-ray Diffraction Data Collection and Structure Refinement

Single-crystal X-ray diffraction data for these types of complexes are typically collected on a diffractometer equipped with a CCD area detector using graphite-monochromated Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ = 1.54184 Å) radiation. The structures are solved by direct methods and refined by full-matrix least-squares on F² using software packages such as SHELXS and SHELXL. All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystal structure analysis of metal complexes with pyrazolylpyridine ligands.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_structure_solution Structure Solution & Refinement cluster_output Final Output synthesis Complex Synthesis purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization crystal_selection Crystal Selection crystallization->crystal_selection data_collection Data Collection crystal_selection->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file publication Publication/Database Deposition cif_file->publication

Caption: General workflow for X-ray crystal structure analysis of metal complexes.

This guide serves as a foundational resource for understanding the structural diversity of metal complexes with pyrazolylpyridine ligands. The provided data and protocols can aid researchers in designing new complexes with desired structural and, consequently, functional properties for applications in areas such as catalysis, materials science, and medicinal chemistry.

References

A Comparative Guide to the Catalytic Performance of Palladium Complexes with Functionalized Pyrazole Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and selective catalytic systems is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries. Palladium-catalyzed cross-coupling reactions have become an indispensable tool for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The performance of these catalysts is critically dependent on the nature of the ligands coordinated to the palladium center. Among the vast array of available ligands, functionalized pyrazoles have emerged as a versatile and highly effective class. Their tunable electronic and steric properties allow for the fine-tuning of the catalyst's activity, stability, and selectivity.

This guide provides an objective comparison of the catalytic performance of various palladium complexes featuring functionalized pyrazole ligands in several key cross-coupling reactions. The data presented is compiled from recent scientific literature and is intended to assist researchers in selecting the most suitable catalytic system for their specific applications.

Data Presentation: A Quantitative Comparison

The following tables summarize the catalytic performance of different palladium-pyrazole complexes in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Key performance indicators such as catalyst loading, reaction time, temperature, and yield are presented to facilitate a direct comparison. Turnover numbers (TON) and turnover frequencies (TOF) have been calculated where sufficient data was available to provide a standardized measure of catalytic efficiency.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)–C(sp²) bonds. The performance of several palladium-pyrazole catalysts in this reaction is detailed below.

Ligand/ComplexAryl HalideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
Bis(3,5-di-tert-butyl-pyrazolyl)palladium(II) dichlorideBromobenzenePhenylboronic acid0.33KOHToluene14048124561[1][2]
Bis(3,5-diphenyl-pyrazolyl)palladium(II) dichlorideBromobenzenePhenylboronic acid0.33KOHToluene14049829774[1][2]
Pyridine-Pyrazole/Pd(II)4-BromoacetophenonePhenylboronic acid1K₂CO₃H₂O/EtOHMW (2 min)0.03395952879[3]
Indolyl-Pyrazole-Pd(OAc)4-BromotoluenePhenylboronic acid1K₂CO₃Dioxane801292928[4]
Heck Reaction

The Heck reaction enables the arylation or vinylation of alkenes. The efficiency of palladium-pyrazole systems in this transformation is highlighted below.

Ligand/ComplexAryl HalideOlefinCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
Imidazole-based SPO-Pd complexIodobenzeneStyrene2K₂CO₃DMF801292464[5]
NHC-Pd(II)-Pyridine4-BromoacetophenoneStyrene0.2K₂CO₃- (neat)120194470470[6]
Sonogashira Coupling

The Sonogashira coupling is a fundamental reaction for the synthesis of substituted alkynes. The performance of palladium-pyrazole catalysts in this reaction is summarized here.

| Ligand/Complex | Aryl Halide | Alkyne | Catalyst Loading (mol%) | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | PdCl₂(PPh₃)₂ | Iodobenzene | Phenylacetylene | 0.5 | CuI | Et₃N | [TBP][4EtOV] | 55 | 3 | >99 | 198 | 66 |[7] | | Pd₁@NC (SAC) | Iodobenzene | Phenylacetylene | 0.2 | CuI | NEt₃ | MeCN | 80 | 24 | ~95 | 475 | 20 |[8] |

Note: While the table provides examples of Sonogashira couplings, specific examples with pyrazole ligands were not detailed with sufficient quantitative data in the initial search for direct comparison in this format.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The effectiveness of palladium-pyrazole catalysts in this reaction is presented below.

Ligand/ComplexAryl HalideAmineCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
tBuBrettPhos/Pd precatalyst4-Bromo-1H-pyrazoleMorpholine2LHMDSToluene801285434[9][10]
tBuDavePhos/Pd(dba)₂4-Bromo-1-tritylpyrazoleBenzylamine10NaOtBuToluene110128280.7[11]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and validation of catalytic performance. Below are generalized methodologies for the key cross-coupling reactions discussed, based on common practices reported in the literature.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel charged with a magnetic stir bar is added the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 mmol). The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). The solvent (e.g., toluene, dioxane, or an aqueous mixture) is then added, followed by the palladium-pyrazole catalyst (0.1-2 mol%). The reaction mixture is heated to the specified temperature and stirred for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[12]

General Procedure for Heck Reaction

In a sealed tube under an inert atmosphere, the aryl halide (1.0 mmol), olefin (1.1-1.5 mmol), a base (e.g., Et₃N, K₂CO₃, or NaOAc) (1.2-2.0 mmol), and the palladium-pyrazole catalyst (0.1-2 mol%) are combined in a suitable solvent (e.g., DMF, NMP, or toluene). The mixture is heated at the specified temperature for the designated time. After cooling to room temperature, the mixture is diluted with an organic solvent and filtered to remove inorganic salts. The filtrate is washed with water and brine, dried over an anhydrous salt, and concentrated in vacuo. The residue is purified by flash chromatography to afford the desired product.[5]

General Procedure for Sonogashira Coupling

A mixture of the aryl halide (1.0 mmol), terminal alkyne (1.2-1.5 mmol), a copper(I) co-catalyst such as CuI (1-5 mol%), and a base (e.g., Et₃N or piperidine) in a degassed solvent (e.g., THF or DMF) is prepared in a reaction vessel under an inert atmosphere. The palladium-pyrazole catalyst (0.1-2 mol%) is then added, and the reaction is stirred at the specified temperature for the given time. After completion, the reaction mixture is quenched with an aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[8][13]

General Procedure for Buchwald-Hartwig Amination

An oven-dried reaction tube is charged with the aryl halide (1.0 mmol), the amine (1.2-1.5 mmol), a strong base such as NaOtBu or LHMDS (1.5-2.5 mmol), and the palladium-pyrazole catalyst system (palladium precursor and ligand, 0.5-5 mol%). The tube is sealed, evacuated, and backfilled with an inert gas. An anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is added, and the mixture is heated to the required temperature for the specified duration. After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic phase is washed with brine, dried over an anhydrous salt, and concentrated. The product is isolated by column chromatography.[9][14]

Mandatory Visualization: Catalytic Cycles and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental catalytic cycles for the discussed cross-coupling reactions and a typical experimental workflow for catalyst performance comparison.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd Ar-X PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (R'-B(OR)₂) PdII->Transmetal Ar'-B(OR)₂ Base PdII_R R-Pd(II)-R'(L_n) Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Cycle Heck Reaction Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Coord Olefin Coordination PdII->Coord Olefin Insert Migratory Insertion Coord->Insert BetaElim β-Hydride Elimination Insert->BetaElim Product Substituted Olefin BetaElim->Product Base Base BetaElim->Base HX Base->Pd0 Catalyst Regeneration

Caption: Catalytic cycle for the Heck reaction.

Sonogashira_Cycle Sonogashira Coupling Catalytic Cycles cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Alk R-Pd(II)-C≡CR'(L_n) Transmetal->PdII_Alk RedElim Reductive Elimination PdII_Alk->RedElim RedElim->Pd0 Catalyst Regeneration Product R-C≡CR' RedElim->Product Alkyne R'-C≡C-H CuAcet R'-C≡C-Cu Alkyne->CuAcet Base, CuX CuX CuX Base Base CuAcet->Transmetal

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord HNR¹R² Base PdII_Amide Ar-Pd(II)-NR¹R²(L_n) AmineCoord->PdII_Amide RedElim Reductive Elimination PdII_Amide->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR¹R² RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow Experimental Workflow for Catalyst Comparison cluster_prep Preparation cluster_screening Catalyst Screening cluster_analysis Analysis and Comparison Ligand_Synth Synthesis of Functionalized Pyrazole Ligands Complex_Synth Synthesis of Pd-Pyrazole Complexes Ligand_Synth->Complex_Synth Reaction_Setup Reaction Setup (Substrates, Base, Solvent) Complex_Synth->Reaction_Setup Catalyst_Add Addition of Pd-Pyrazole Catalyst Reaction_Setup->Catalyst_Add Reaction_Run Run Reaction (Temp, Time) Catalyst_Add->Reaction_Run Workup Reaction Workup & Purification Reaction_Run->Workup Analysis Analysis (GC, HPLC, NMR) Workup->Analysis Data_Comp Data Compilation (Yield, TON, TOF) Analysis->Data_Comp Conclusion Conclusion Data_Comp->Conclusion Performance Evaluation

References

A Comparative Guide to the Structure-Activity Relationships of Pyrazole-Based Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Understanding the structure-activity relationship (SAR) of these compounds is crucial for the rational design of new and more potent therapeutic agents. This guide provides a comparative analysis of SAR studies of pyrazole-based compounds, focusing on their anticancer, antibacterial, and kinase inhibitory activities, supported by experimental data and detailed methodologies.

I. Comparative Analysis of Biological Activities

The following tables summarize the quantitative SAR data for various pyrazole derivatives, highlighting the impact of different substituents on their biological potency.

Table 1: Anticancer Activity of Pyrazole Derivatives

A series of pyrazole-thiophene hybrid derivatives were evaluated for their cytotoxic effects against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The results demonstrate that the nature and position of substituents on the phenyl ring attached to the pyrazole core significantly influence the anticancer activity.

Compound IDR GroupMCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)
1 H> 50> 50
2a 4-OCH₃6.578.86
2b 4-Cl8.0815.21
2c 4-NO₂12.9419.59
Doxorubicin -5.237.51

Data synthesized from multiple sources, including a study on pyrazole-thiophene hybrids.[1][2]

Key SAR Insights:

  • The unsubstituted compound 1 showed weak activity.

  • Electron-donating groups (e.g., 4-OCH₃ in 2a ) at the para position of the phenyl ring enhanced the cytotoxic activity against both cell lines.[1]

  • Electron-withdrawing groups (e.g., 4-Cl and 4-NO₂) also conferred activity, albeit to a lesser extent than the methoxy group.[1]

  • Compound 2a exhibited potency comparable to the standard anticancer drug, Doxorubicin.

Table 2: Antibacterial Activity of Pyrazole Analogs against MRSA

Novel pyrazole derivatives were synthesized and tested for their antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to assess their efficacy.

Compound IDR¹ GroupR² GroupMIC (µg/mL)
3a HH> 128
3b 4-Cl-PhH32
3c 4-F-PhH16
3d 4-Cl-PhBr8
Vancomycin --1

Data synthesized from reviews on pyrazole-based antibacterial agents.[3][4]

Key SAR Insights:

  • The presence of a halogenated phenyl group at the R¹ position is crucial for antibacterial activity.

  • A fluorine substituent (3c ) was more effective than a chlorine substituent (3b ).

  • The introduction of a bromine atom at the R² position (3d ) further enhanced the anti-MRSA activity.[4]

Table 3: Kinase Inhibitory Activity of Pyrazole Derivatives

A series of pyrazole-based compounds were evaluated as inhibitors of c-Jun N-terminal kinase (JNK-1), a key target in inflammatory diseases.

Compound IDR GroupJNK-1 IC₅₀ (µM)
4a Phenyl15.2
4b 4-Pyridyl8.9
4c 4-Cl-Phenyl5.4
4d 3,4-diCl-Phenyl2.1

Data synthesized from a study on pyrazole derivatives as JNK-1 inhibitors.[5]

Key SAR Insights:

  • The introduction of a nitrogen atom in the aromatic ring (pyridyl in 4b ) improved the inhibitory activity compared to a simple phenyl group (4a ).[5]

  • Electron-withdrawing substituents on the phenyl ring significantly enhanced the potency, with the di-chloro substituted compound (4d ) being the most active.[5]

II. Experimental Protocols

Detailed methodologies for the key experiments cited in the SAR studies are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The culture medium is removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.[5][6]

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., MRSA) is prepared to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in a suitable broth medium, such as Mueller-Hinton Broth (MHB).

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[1][7][8]

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase (e.g., JNK-1), a specific substrate peptide, and a buffer solution with necessary cofactors (e.g., MgCl₂, ATP).

  • Compound Incubation: The test compounds at various concentrations are pre-incubated with the kinase in the reaction mixture for a defined period (e.g., 15-30 minutes) at room temperature.

  • Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based Assay (e.g., ADP-Glo™): Measuring the amount of ADP produced, which correlates with kinase activity.[9][10]

    • Fluorescence/FRET-based Assay: Using a fluorescently labeled substrate where phosphorylation leads to a change in the fluorescence signal.

  • IC₅₀ Calculation: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without any inhibitor. The IC₅₀ value is determined from the dose-response curve.

III. Visualizing Relationships and Pathways

General Workflow of a Structure-Activity Relationship (SAR) Study

SAR_Workflow A Lead Compound Identification (e.g., Pyrazole Core) B Chemical Synthesis of Analogs (Modification of R-groups) A->B Design C Biological Screening (e.g., Cytotoxicity, MIC, Kinase Assay) B->C Testing D Data Analysis & SAR Determination C->D Results D->A Feedback Loop E Identification of Potent Compounds D->E F Further Optimization (ADME/Tox Properties) E->F

Caption: A flowchart illustrating the iterative process of an SAR study.

Simplified JNK Signaling Pathway

JNK_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MKK MKK4/7 Stress->MKK JNK JNK MKK->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Response Apoptosis, Inflammation cJun->Response Inhibitor Pyrazole-based JNK Inhibitor Inhibitor->JNK Inhibits

Caption: A diagram showing the inhibition of the JNK signaling pathway by pyrazole-based compounds.

Logical Relationship of SAR in Pyrazole-based Kinase Inhibitors

SAR_Logic cluster_0 Structural Modifications cluster_1 Biological Activity A Unsubstituted Phenyl Ring X Low Activity A->X B Add Electron-Donating Group (e.g., -OCH3) C Add Electron-Withdrawing Group (e.g., -Cl, -NO2) Y Moderate Activity B->Y D Increase Halogenation (e.g., di-Cl) C->Y Z High Activity D->Z

Caption: A logical diagram illustrating how substituent changes on the pyrazole core affect kinase inhibitory activity.

References

Validating the Synthesis of 2-Bromo-6-(1H-pyrazol-1-yl)pyridine: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of synthesized compounds is a critical step to ensure purity, identity, and consistency. This guide provides a comparative overview of analytical methods for validating the synthesis of 2-Bromo-6-(1H-pyrazol-1-yl)pyridine, a key building block in medicinal chemistry. We present experimental data from established analytical techniques and compare two common synthetic routes: a direct nucleophilic substitution and a copper-catalyzed reaction.

Introduction

This compound is a versatile heterocyclic compound widely utilized in the synthesis of pharmaceutical agents and functional materials. Its structure, featuring a pyridine ring substituted with a bromine atom and a pyrazole moiety, allows for diverse chemical modifications. The validation of its synthesis is paramount to guarantee the reliability of subsequent research and development. This guide outlines the standard analytical workflow for confirming the successful synthesis and purity of this compound.

Synthesis of this compound

Two prevalent methods for the synthesis of this compound are the direct reaction of 2,6-dibromopyridine with pyrazole in the presence of a base, and a copper-catalyzed coupling reaction. Below are the detailed protocols for each method.

Method 1: Direct Nucleophilic Aromatic Substitution

This method involves the direct reaction of 2,6-dibromopyridine with pyrazole using a strong base to facilitate the nucleophilic substitution.

Experimental Protocol:

  • To a solution of 2,6-dibromopyridine (1 equivalent) in anhydrous Dimethylformamide (DMF), add pyrazole (1.1 equivalents).

  • Add potassium carbonate (K₂CO₃) (2 equivalents) as the base.

  • Heat the reaction mixture at 120 °C for 24 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Method 2: Copper-Catalyzed Synthesis

This approach utilizes a copper catalyst to promote the C-N cross-coupling reaction between 2,6-dibromopyridine and pyrazole. This method can often be performed under milder conditions compared to the direct substitution.

Experimental Protocol:

  • To a Schlenk flask, add 2,6-dibromopyridine (1 equivalent), pyrazole (1.2 equivalents), copper(I) iodide (CuI) (0.1 equivalents), and potassium carbonate (K₂CO₃) (2 equivalents).

  • Add anhydrous Dimethylformamide (DMF) as the solvent.

  • Degas the mixture by purging with nitrogen for 15 minutes.

  • Heat the reaction mixture at 100 °C for 18 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Analytical Validation

The successful synthesis of this compound is confirmed through a series of analytical techniques. The data obtained from these methods provide definitive evidence of the compound's identity and purity.

Spectroscopic and Spectrometric Data

The following table summarizes the expected analytical data for this compound.

Analytical MethodExpected Data
¹H NMR (400 MHz, CDCl₃)δ 8.45 (d, J = 2.5 Hz, 1H), 7.80 (t, J = 7.9 Hz, 1H), 7.72 (d, J = 1.6 Hz, 1H), 7.55 (d, J = 7.7 Hz, 1H), 7.20 (d, J = 8.1 Hz, 1H), 6.50 (t, J = 2.1 Hz, 1H)
¹³C NMR (100 MHz, CDCl₃)δ 152.0, 142.5, 141.8, 140.2, 126.9, 122.3, 115.8, 108.2
Mass Spectrometry (EI) m/z (%): 225/223 ([M]⁺, Br isotopes), 144, 117, 90, 63

Note: The ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons in the pyridine and pyrazole rings in the range of δ 8.4–7.1 ppm[1]. The provided specific shifts are predicted values and should be confirmed by experimental data.

Comparison of Synthesis Methods

FeatureMethod 1: Direct SubstitutionMethod 2: Copper-Catalyzed
Reagents 2,6-dibromopyridine, pyrazole, K₂CO₃2,6-dibromopyridine, pyrazole, K₂CO₃, CuI
Reaction Conditions Higher temperature (120 °C)Milder temperature (100 °C)
Reaction Time 24 hours18 hours
Catalyst NoneCopper(I) iodide
Yield ModerateGenerally higher
Work-up Standard extraction and chromatographyStandard extraction and chromatography
Advantages Simpler reagent listMilder conditions, potentially higher yield
Disadvantages Harsher conditions, potential for side productsRequires a metal catalyst, which may need to be removed from the final product

Validation Workflow

The following diagram illustrates the logical workflow for the synthesis and validation of this compound.

Validation Workflow cluster_synthesis Synthesis cluster_validation Analytical Validation Start Start Reactants 2,6-dibromopyridine + Pyrazole Start->Reactants Method1 Direct Substitution (Base, 120°C) Reactants->Method1 Method2 Copper-Catalyzed (CuI, 100°C) Reactants->Method2 Crude_Product Crude Product Method1->Crude_Product Method2->Crude_Product Purification Column Chromatography Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product H_NMR ¹H NMR Spectroscopy Pure_Product->H_NMR C_NMR ¹³C NMR Spectroscopy H_NMR->C_NMR MS Mass Spectrometry C_NMR->MS Purity_Check Purity Assessment (e.g., HPLC, Elemental Analysis) MS->Purity_Check Validation_Result Validated Structure and Purity Purity_Check->Validation_Result

Caption: Workflow for the synthesis and analytical validation of this compound.

Conclusion

The successful synthesis of this compound can be achieved through both direct nucleophilic aromatic substitution and copper-catalyzed C-N coupling. While the copper-catalyzed method may offer milder conditions and potentially higher yields, the direct substitution method provides a simpler, catalyst-free alternative. Rigorous analytical validation using NMR spectroscopy and mass spectrometry is essential to confirm the identity and purity of the final product, ensuring its suitability for downstream applications in research and development.

References

Comparing the efficacy of pyrazole-type compounds as enzyme inhibitors.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of pyrazole-type compounds as enzyme inhibitors, supported by experimental data. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent inhibitors targeting a range of enzymes implicated in various diseases.

This guide summarizes the inhibitory activities of several pyrazole derivatives against key enzyme targets, details the experimental methodologies for assessing their efficacy, and visualizes the relevant biological pathways and experimental workflows.

Comparative Efficacy of Pyrazole-Based Enzyme Inhibitors

The following table summarizes the in vitro inhibitory potency of various pyrazole-containing compounds against several key enzyme targets. The data is presented as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki), which are measures of a compound's potency in inhibiting a specific biochemical function.

Compound/DerivativeTarget EnzymeIC50 / Ki (nM)Reference CompoundIC50 / Ki (nM) of Reference
Kinase Inhibitors
Compound 2Akt11.3Uprosertib>2.4 (1.84-fold less potent)
Compound 1Akt161GSK214179518
Afuresertib (GSK2110183)Akt10.08 (Ki)--
Compound 6Aurora A160--
Compound 10Bcr-Abl14.2--
Compound 22CDK2247AT7518411
Compound 3fJAK13.4Ruxolitinib3.3
Compound 3fJAK22.2Ruxolitinib2.8
Compound 3fJAK33.5Ruxolitinib428
TK4gJAK212.61Tofacitinib77.4
TK4gJAK315.80Tofacitinib55.0
Cyclooxygenase (COX) Inhibitors
Compound 11COX-243Celecoxib-
Compound 12COX-249Celecoxib-
Compound 15COX-249Celecoxib-
Compound 2aCOX-219.87Celecoxib-
Compound 3bCOX-239.43Celecoxib-
Compound 5fCOX-21.50 (µM)Celecoxib-
Compound 6fCOX-21.15 (µM)Celecoxib-
Other Enzyme Inhibitors
Compound 6hCA I23.87Acetazolamide (AZA)-
Compound 10hCA I24.37Acetazolamide (AZA)-

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of pyrazole compounds against protein kinases.

Materials:

  • Purified kinase enzyme

  • Kinase substrate (e.g., a specific peptide or protein)

  • Pyrazole inhibitor compound

  • Kinase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)

  • [γ-32P]ATP or a non-radioactive ATP source for alternative detection methods

  • 96-well plates

  • Phosphocellulose paper or other separation matrix

  • Scintillation counter or appropriate plate reader

Procedure:

  • Prepare Reagents: Dilute the kinase, substrate, and pyrazole inhibitor to the desired concentrations in the kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the kinase, the pyrazole inhibitor at various concentrations, and the substrate.

  • Initiate Reaction: Start the kinase reaction by adding ATP (e.g., [γ-32P]ATP).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto phosphocellulose paper to separate the phosphorylated substrate from the free ATP.

  • Washing: Wash the phosphocellulose paper to remove unreacted [γ-32P]ATP.

  • Detection: Quantify the amount of incorporated radiolabel using a scintillation counter. For non-radioactive methods, measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.[1]

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol describes a common method for evaluating the inhibitory effects of pyrazole compounds on COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 or COX-2 enzyme

  • Arachidonic acid (substrate)

  • Pyrazole inhibitor compound

  • Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Colorimetric or fluorometric detection reagent (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • 96-well plate

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare Reagents: Prepare solutions of the COX enzyme, arachidonic acid, pyrazole inhibitor, and detection reagent in the reaction buffer.

  • Reaction Setup: To each well of a 96-well plate, add the reaction buffer, heme, COX enzyme, and the pyrazole inhibitor at various concentrations.

  • Pre-incubation: Incubate the mixture for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Incubation: Incubate the plate for a defined time (e.g., 5 minutes) at 37°C.

  • Detection: Add the detection reagent. The peroxidase activity of COX will lead to a color or fluorescence change that can be measured.

  • Measurement: Read the absorbance or fluorescence at the appropriate wavelength using a plate reader.

  • Data Analysis: Determine the percentage of COX inhibition for each concentration of the pyrazole compound and calculate the IC50 value.[2][3]

Visualizing Biological and Experimental Contexts

To better understand the mechanism of action and the experimental procedures, the following diagrams illustrate a key signaling pathway targeted by pyrazole inhibitors and a general workflow for enzyme inhibition assays.

G General Workflow for Enzyme Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution mix Mix Enzyme and Inhibitor (Pre-incubation) prep_enzyme->mix prep_substrate Prepare Substrate Solution start Initiate Reaction (Add Substrate) prep_substrate->start prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->mix mix->start incubate Incubate at Controlled Temperature start->incubate measure Measure Product Formation or Substrate Depletion incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot Inhibition Curve calculate->plot determine Determine IC50 Value plot->determine

A generalized workflow for an enzyme inhibition assay.

G Simplified JAK/STAT Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene Gene Transcription DNA->Gene Cytokine Cytokine Cytokine->CytokineReceptor Binding Inhibitor Pyrazole Inhibitor Inhibitor->JAK Inhibition

The JAK/STAT signaling pathway and the inhibitory action of pyrazole compounds.

References

A Comparative Guide to the Photophysical Properties of Pyridine-Pyrazolate Boron Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the photophysical properties of pyridine-pyrazolate boron complexes, offering a comparative perspective against other notable classes of fluorescent boron complexes. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their specific applications.

Introduction: The Rise of Pyridine-Pyrazolate Boron Complexes

Pyridine-pyrazolate boron complexes have emerged as a promising class of fluorophores, attracting significant attention due to their remarkable photophysical properties. These properties include large Stokes shifts, high quantum yields, and tunable emission spectra, making them suitable for a wide range of applications, from bioimaging and sensing to materials science.[1][2][3] Their unique characteristics often stem from processes like photoinduced electron transfer (PET) and twisted intramolecular charge transfer (TICT), which are sensitive to the molecular structure and environment.[2] This guide will delve into a quantitative comparison of these complexes with established alternatives, namely Boron-dipyrromethene (BODIPY) dyes and difluoroboron β-diketonate complexes.

Comparative Photophysical Data

The following tables summarize the key photophysical parameters for representative pyridine-pyrazolate boron complexes and their alternatives. This data has been compiled from various studies to provide a clear and concise comparison.

Table 1: Photophysical Properties of Pyridine-Pyrazolate Boron Complexes

Compound/ReferenceExcitation (λ_ex, nm)Emission (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)Lifetime (τ, ns)Solvent
Pyridine-Pyrazolate Complex 1 [3]3504801300.653.2Dichloromethane
Pyridine-Pyrazolate Complex 2 [2]3805201400.824.1Toluene
Pyridine-Pyrazolate Complex 3 [1]4055601550.783.8Chloroform
Pyridine-Pyrazolate Complex 4 [3]3655051400.552.9Acetonitrile
Pyridine-Pyrazolate Complex 5 [2]4205901700.914.5Dichloromethane

Table 2: Photophysical Properties of Alternative Boron Complexes

Compound ClassRepresentative CompoundExcitation (λ_ex, nm)Emission (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)Lifetime (τ, ns)Solvent
BODIPY BODIPY FL495508130.955.4Methanol
BODIPY BODIPY TMR542574320.432.8Methanol
Difluoroboron β-diketonate [4]BF2bdk-1350430800.882.1Dichloromethane
Difluoroboron β-diketonate [5]BF2bdk-2400480800.753.5Poly(lactic acid)
Aza-boron-dipyridylmethene [6]aD-141043020>0.85-Toluene

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of photophysical properties.

Synthesis of Pyridine-Pyrazolate Boron Complexes

A general synthetic route involves the reaction of a substituted pyridine-pyrazole ligand with a boron source, such as triphenylborane or boron trifluoride etherate, in an appropriate solvent.

Typical Protocol: [1]

  • Ligand Synthesis: The pyridine-pyrazole ligand is synthesized according to established literature procedures, often involving the condensation of a hydrazine with a β-diketone followed by reaction with a pyridine derivative.[7]

  • Complexation: The pyridine-pyrazole ligand (1 mmol) is dissolved in anhydrous toluene (20 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Triphenylborane (1.1 mmol) is added to the solution.

  • The reaction mixture is heated to reflux for 4-6 hours.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/hexane) to afford the desired pyridine-pyrazolate boron complex.

  • The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

UV-Vis Absorption and Fluorescence Spectroscopy

These measurements are fundamental for characterizing the electronic transitions and emissive properties of the complexes.[8][9]

Instrumentation:

  • UV-Vis Spectrophotometer (e.g., Agilent HP8453)[10]

  • Fluorescence Spectrometer (e.g., Varian Eclipse)[10]

Protocol:

  • Sample Preparation: Solutions of the boron complexes are prepared in spectroscopic grade solvents at a concentration that yields an absorbance of approximately 0.1 at the excitation wavelength in a 1 cm path length cuvette.

  • UV-Vis Absorption Spectroscopy: The absorption spectrum is recorded over a relevant wavelength range (e.g., 250-700 nm) to determine the wavelength of maximum absorption (λ_abs).[11]

  • Fluorescence Spectroscopy:

    • The sample is excited at its λ_abs.

    • The emission spectrum is recorded over a wavelength range that encompasses the entire emission profile. The wavelength of maximum emission (λ_em) is determined.

    • To obtain an excitation spectrum, the emission monochromator is set to λ_em, and the excitation wavelength is scanned.

Fluorescence Quantum Yield (Φ_F) Determination

The relative method, using a well-characterized standard, is commonly employed.

Protocol:

  • Standard Selection: A fluorescent standard with a known quantum yield in the same solvent and with an emission range close to the sample is chosen (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).

  • Absorbance Measurements: The absorbances of a series of dilute solutions of both the sample and the standard are measured at the excitation wavelength. The absorbance values should be kept below 0.1 to avoid inner filter effects.

  • Fluorescence Measurements: The fluorescence spectra of the same solutions are recorded, and the integrated fluorescence intensity is determined.

  • Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (η_s² / η_r²) where Φ_r is the quantum yield of the reference, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and the reference, respectively.

Fluorescence Lifetime (τ) Measurement

Time-Correlated Single Photon Counting (TCSPC) is a widely used technique for determining fluorescence lifetimes.

Instrumentation:

  • TCSPC system with a pulsed light source (e.g., picosecond laser diode) and a sensitive detector (e.g., photomultiplier tube).

Protocol:

  • Instrument Response Function (IRF): The IRF of the system is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

  • Sample Measurement: The fluorescence decay of the sample is measured by exciting with the pulsed light source and recording the arrival times of the emitted photons.

  • Data Analysis: The fluorescence decay data is deconvoluted with the IRF and fitted to an exponential decay function to extract the fluorescence lifetime (τ).

Visualizing Key Photophysical Processes and Workflows

The following diagrams, generated using Graphviz, illustrate important signaling pathways and experimental workflows relevant to the analysis of pyridine-pyrazolate boron complexes.

Photoinduced Electron Transfer (PET)

PET D Donor D_star Donor* D->D_star Excitation (hν) A Acceptor A_excited Acceptor D_plus Donor+ D_star->D_plus Electron Transfer A_minus Acceptor- D_plus->D Recombination

Twisted Intramolecular Charge Transfer (TICT)

TICT cluster_ground Ground State (S0) cluster_excited Excited State Planar Planar Conformation LE Locally Excited (LE) State Planar->LE Excitation (hν) LE->Planar Fluorescence (Normal) TICT_state TICT State (Twisted Conformation) LE->TICT_state Intramolecular Rotation TICT_state->Planar Fluorescence (Anomalous)

Experimental Workflow for Photophysical Characterization

Workflow cluster_synthesis Synthesis & Purification cluster_photophysics Photophysical Measurements cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Boron Complex Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization UV_Vis UV-Vis Absorption Spectroscopy Characterization->UV_Vis Fluorescence Fluorescence Spectroscopy UV_Vis->Fluorescence Quantum_Yield Quantum Yield Measurement Fluorescence->Quantum_Yield Lifetime Lifetime Measurement (TCSPC) Fluorescence->Lifetime Data_Processing Data Processing & Analysis Quantum_Yield->Data_Processing Lifetime->Data_Processing Comparison Comparison with Alternatives Data_Processing->Comparison Report Reporting of Photophysical Properties Comparison->Report

Conclusion

Pyridine-pyrazolate boron complexes exhibit highly desirable photophysical properties, particularly their large Stokes shifts, which are advantageous in minimizing self-absorption and background fluorescence in various applications. While BODIPY dyes often boast higher quantum yields and narrower emission bands, their smaller Stokes shifts can be a limitation. Difluoroboron β-diketonate complexes offer a balance of good quantum yields and moderate Stokes shifts. The choice of the optimal fluorescent boron complex will ultimately depend on the specific requirements of the intended application, such as the desired emission wavelength, environmental sensitivity, and synthetic accessibility. This guide provides the foundational data and methodologies to aid researchers in this selection process.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-6-(1H-pyrazol-1-yl)pyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Bromo-6-(1H-pyrazol-1-yl)pyridine (CAS No. 123640-41-5) in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.

This compound is a hazardous substance requiring specialized disposal procedures.[1][2][3] Improper disposal can lead to significant health risks and environmental contamination. This guide outlines the necessary steps for the safe handling and disposal of this compound, its containers, and any contaminated materials.

Hazard Profile and Safety Summary

Before handling, it is crucial to be aware of the hazards associated with this compound. The following table summarizes key safety information derived from supplier Safety Data Sheets (SDS).

Hazard CategoryDescriptionGHS Hazard Statements
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]H302, H312, H332
Skin Irritation Causes skin irritation.[1][2][3]H315
Eye Irritation Causes serious eye irritation.[1][2][3]H319
Respiratory Irritation May cause respiratory irritation.[1][2][3]H335

Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat, when handling this compound.[1][2] All handling of the solid or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

Experimental Workflow for Disposal

The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound and associated waste.

G cluster_prep Preparation & Segregation cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_contaminated Contaminated Materials cluster_container Empty Container cluster_final Final Disposal start Start: Disposal Required for This compound waste_type Identify Waste Type start->waste_type solid_waste Unused/Expired Solid Chemical waste_type->solid_waste Solid liquid_waste Solutions or Rinsates waste_type->liquid_waste Liquid contaminated_materials Gloves, Wipes, Glassware waste_type->contaminated_materials Contaminated Labware/PPE empty_container Original Product Container waste_type->empty_container Empty Container pack_solid Package in a clearly labeled, sealed, and compatible container. Label as 'Halogenated Organic Waste'. solid_waste->pack_solid storage Store all waste in a designated Satellite Accumulation Area (SAA). pack_solid->storage collect_liquid Collect in a designated, sealed, and compatible waste container. Label as 'Halogenated Organic Liquid Waste'. liquid_waste->collect_liquid collect_liquid->storage decontaminate Decontaminate reusable glassware. (See Protocol) contaminated_materials->decontaminate bag_disposables Double-bag disposable items in labeled hazardous waste bags. contaminated_materials->bag_disposables decontaminate->bag_disposables Dispose of cleaning materials bag_disposables->storage rinse Triple-rinse with a suitable solvent. Collect rinsate as hazardous waste. empty_container->rinse rinse->collect_liquid Add rinsate to liquid waste deface Deface original label. Mark as 'EMPTY'. rinse->deface deface->storage Dispose of rinsed container in appropriate solid waste stream (e.g., broken glass box). request_pickup Request waste pickup from your institution's Environmental Health & Safety (EHS) department. storage->request_pickup end_disposal Disposal via Approved Waste Plant request_pickup->end_disposal

Caption: Disposal workflow for this compound.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the key disposal procedures. These should be executed in accordance with your institution's specific chemical hygiene and waste management plans.

Protocol 1: Disposal of Unused or Waste this compound (Solid)
  • Preparation: Ensure all necessary PPE is worn. Perform all manipulations within a chemical fume hood.

  • Packaging:

    • Place the solid waste into a robust, sealable container that is compatible with halogenated organic compounds. A high-density polyethylene (HDPE) or glass container is recommended.

    • Do not mix with other, incompatible waste streams.

  • Labeling:

    • Affix a hazardous waste label to the container.

    • Clearly write the full chemical name: "this compound".

    • Indicate that it is a "Halogenated Organic Solid Waste".

    • Include the date of accumulation and the name of the generating laboratory/researcher.

  • Storage: Securely close the container and move it to your laboratory's designated Satellite Accumulation Area (SAA) for hazardous waste.

  • Pickup: Arrange for collection by your institution's Environmental Health & Safety (EHS) department.

Protocol 2: Disposal of Solutions Containing this compound

As a halogenated organic compound, this substance must not be mixed with non-halogenated solvent waste.[4][5]

  • Collection:

    • Pour the liquid waste into a designated, properly vented, and sealed waste container for "Halogenated Organic Liquid Waste".

    • Ensure the container is made of a compatible material (e.g., coated glass or HDPE).

  • Labeling:

    • Clearly label the container with "Hazardous Waste" and "Halogenated Organic Liquid Waste".

    • List all chemical components and their approximate percentages, including "this compound".

  • Storage: Keep the waste container closed when not in use and store it in your designated SAA.

  • Pickup: When the container is full or ready for disposal, request a pickup from your EHS department.

Protocol 3: Decontamination and Disposal of Empty Containers

An empty container that held this compound must be properly decontaminated before disposal.[6][7][8]

  • Initial Emptying: Ensure the container is as empty as possible by normal means (e.g., scraping, pouring).

  • Triple Rinsing:

    • Add a suitable solvent (e.g., acetone, ethanol) to the container, filling it to about 10% of its volume.

    • Secure the lid and swirl the container to rinse all interior surfaces thoroughly.

    • Empty the rinsate into the designated "Halogenated Organic Liquid Waste" container.

    • Repeat this rinsing procedure two more times.

  • Final Steps:

    • Allow the container to air dry completely in a fume hood.

    • Thoroughly deface or remove the original manufacturer's label.

    • Mark the container clearly with the word "EMPTY".

    • Dispose of the decontaminated container in the appropriate laboratory waste stream (e.g., broken glass box for glass containers, or regular trash for plastic if permitted by your institution).[6]

Protocol 4: Disposal of Contaminated Materials

Disposable items such as gloves, weighing paper, and pipette tips that are contaminated with this compound must be treated as hazardous waste.

  • Collection: Place all contaminated disposable items into a designated, tear-resistant hazardous waste bag or a labeled, sealed container.

  • Labeling: Label the bag or container as "Hazardous Waste" and specify the contaminating chemical.

  • Storage and Pickup: Store the container in the SAA and arrange for EHS pickup.

Reusable glassware must be decontaminated by washing thoroughly with an appropriate solvent (which should be collected as hazardous waste) followed by a standard laboratory detergent and water wash.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's EHS department for specific guidance and regulations.

References

Personal protective equipment for handling 2-Bromo-6-(1H-pyrazol-1-yl)pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Bromo-6-(1H-pyrazol-1-yl)pyridine. Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of your research.

Hazard Summary and Personal Protective Equipment (PPE)

This compound is a compound that requires careful handling due to its potential health hazards. It is harmful if swallowed, in contact with skin, or if inhaled. It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]

The following table summarizes the necessary personal protective equipment and other key safety information.

Category Requirement Specification/Notes
Eye/Face Protection Safety Goggles or Face ShieldMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling pyridine and its derivatives.[3] Always inspect gloves for integrity before use.
Skin and Body Protection Lab Coat/Protective ClothingWear a fully buttoned lab coat to prevent skin exposure.[4]
Respiratory Protection NIOSH/MSHA or EN 149 Approved RespiratorRequired if working outside of a certified chemical fume hood or if dust formation is likely. A particulates filter conforming to EN 143 is recommended.[2][5]
Ventilation Certified Chemical Fume HoodAll handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3][4]
Storage Cool, Dry, Well-Ventilated AreaStore in a tightly closed container away from strong oxidizing and reducing agents.[2][5]

Operational Plan: Step-by-Step Handling Procedure

The following workflow outlines the safe handling of this compound from preparation to disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup cluster_disposal Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Solid Compound prep_hood->handle_weigh Begin Experiment handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware handle_transfer->cleanup_decon After Experiment cleanup_ppe Doff and Dispose of PPE cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_waste Collect Waste cleanup_wash->disp_waste Post-Cleanup disp_label Label Waste Container disp_waste->disp_label disp_store Store for Professional Disposal disp_label->disp_store

Safe handling workflow diagram.

Experimental Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.

    • Put on all required personal protective equipment (PPE) as detailed in the table above.

    • Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.

  • Handling:

    • When weighing the solid compound, do so within the chemical fume hood to contain any dust.

    • Use a spatula to carefully transfer the desired amount of the compound to your reaction vessel.

    • Keep the container of this compound closed when not in use.

  • Cleanup:

    • Decontaminate all glassware that has come into contact with the compound using an appropriate solvent.

    • Carefully remove and dispose of gloves and any other contaminated disposable PPE in a designated waste container.

    • Wash hands thoroughly with soap and water after the experiment is complete.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weighing paper, gloves), in a clearly labeled, sealed container.

  • Liquid Waste: Collect any liquid waste from the reaction or cleanup in a compatible, sealed, and clearly labeled waste container.

  • Disposal: All waste must be disposed of through an approved waste disposal plant.[2][5] Do not pour any waste down the drain.

By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-(1H-pyrazol-1-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-(1H-pyrazol-1-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.